molecular formula C9H11BO4 B1369436 (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid CAS No. 929626-18-6

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Cat. No.: B1369436
CAS No.: 929626-18-6
M. Wt: 193.99 g/mol
InChI Key: NXVIETJDAUYFAD-UHFFFAOYSA-N
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Description

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid (CAS 929626-18-6) is a high-purity aryl boronic acid derivative of significant value in synthetic and medicinal chemistry. With the molecular formula C 9 H 11 BO 4 and a molecular weight of 193.99 g/mol, this compound serves as a crucial building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . This reaction is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials. Beyond its role as a synthetic intermediate, the structural motif of boronic acids is increasingly prominent in biomedical research. Boronic acids can act as bioisosteres for carboxylic acids, modifying the selectivity, physicochemical, and pharmacokinetic properties of lead compounds . Their unique Lewis acidity allows them to form reversible complexes with diols and other nucleophiles, a mechanism exploited in the design of proteasome inhibitors like the drug Bortezomib, as well as in the development of sensors and dynamic, stimuli-responsive biomaterials such as hydrogels . This compound is offered for research applications only and is not intended for diagnostic or therapeutic uses. It is recommended to store this reagent under an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

(3-methoxycarbonyl-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11BO4/c1-6-3-7(9(11)14-2)5-8(4-6)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVIETJDAUYFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70581634
Record name [3-(Methoxycarbonyl)-5-methylphenyl]boronic acid
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Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929626-18-6
Record name 1-Methyl 3-borono-5-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929626-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Methoxycarbonyl)-5-methylphenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, registered under CAS number 929626-18-6 , is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique trifunctional substitution pattern—featuring a boronic acid, a methyl ester, and a methyl group on the phenyl ring—offers a strategic platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, characteristic analytical data, and a thorough exploration of its applications, with a focus on the Suzuki-Miyaura coupling reaction. The information presented herein is intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from small-scale laboratory synthesis to its potential applications in drug discovery and materials science.

Core Properties and Characteristics

This compound is a white to off-white solid at room temperature. A fundamental understanding of its properties is crucial for its effective handling, storage, and application in chemical reactions.

Chemical and Physical Data
PropertyValueSource
CAS Number 929626-18-6Chemical Abstracts Service
Molecular Formula C₉H₁₁BO₄N/A
Molecular Weight 193.99 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically ≥95%[1]
Storage Inert atmosphere, 2-8°C[2]
Solubility and Stability

Arylboronic acids, as a class, exhibit varied solubility depending on the substituents and the solvent. While specific quantitative solubility data for this compound is not extensively published, general trends for similar compounds suggest moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), which are commonly used in cross-coupling reactions. They generally have lower solubility in nonpolar solvents like hexanes and are sparingly soluble in water[3][4][5].

Stability Considerations: Boronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines, especially upon heating or under acidic conditions. It is therefore recommended to store this compound under an inert atmosphere at refrigerated temperatures to minimize degradation[2]. The pinacol ester derivative of a boronic acid can offer enhanced stability against hydrolysis, making it a viable alternative for certain applications[1].

Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons. The aromatic region would likely display three distinct signals corresponding to the protons at positions 2, 4, and 6 of the phenyl ring. The methyl ester protons would appear as a sharp singlet around 3.9 ppm, and the methyl group protons would also be a singlet, typically upfield around 2.4 ppm. The acidic protons of the boronic acid group are often broad and may not be readily observed or could be exchanged with deuterated solvents.

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with and without proton attachment), the methoxy carbon of the ester, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl stretch from the ester group (around 1720 cm⁻¹), C-H stretches from the aromatic and methyl groups, and a broad O-H stretch from the boronic acid moiety.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The most common and efficient method for the synthesis of arylboronic acids is through the palladium-catalyzed Miyaura borylation reaction of an aryl halide. In the case of this compound, the readily available precursor is methyl 3-bromo-5-methylbenzoate (CAS: 478375-40-5) [6].

Synthetic Workflow

The synthesis involves the conversion of the aryl bromide to the corresponding boronic acid pinacol ester, followed by hydrolysis to the desired boronic acid. The pinacol ester intermediate is often isolated due to its enhanced stability and ease of purification.

Synthesis_Workflow A Methyl 3-bromo-5-methylbenzoate B Miyaura Borylation (Pd catalyst, base, diboron reagent) A->B C This compound pinacol ester B->C D Hydrolysis (Acidic workup) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Miyaura Borylation

This protocol is a representative procedure based on established methods for Miyaura borylation[3].

Materials:

  • Methyl 3-bromo-5-methylbenzoate

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-5-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Following this, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification of Pinacol Ester: Concentrate the filtrate under reduced pressure. The crude product, the pinacol ester of this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Hydrolysis to Boronic Acid: The purified pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1 M HCl) in a suitable solvent like diethyl ether or THF, followed by extraction and solvent removal.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation. This reaction enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., toluene/ethanol/water mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water).

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst by mixing Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of the reaction solvent until a homogeneous solution is formed.

  • Reaction Initiation: Add the catalyst solution to the main reaction flask.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized for their importance in medicinal chemistry. The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine proteases, making them attractive pharmacophores. While specific applications of this compound in marketed drugs are not yet established, its structural motifs are relevant to the synthesis of potential therapeutic agents. The presence of the methyl ester allows for further functionalization, such as conversion to an amide, which is a common linkage in many drug molecules. The overall substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a lead compound.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its utility, particularly in the robust and widely applicable Suzuki-Miyaura coupling, makes it an important tool for the construction of complex organic molecules. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and a practical guide to its application. As the demand for novel and intricate molecular structures continues to grow in the fields of drug discovery and materials science, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly increase.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Leszczyński, P.; Hofman, T.; Sporzyński, A. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 2020 , 49, 814–826. [Link]

  • Leszczyński, P.; Lewandowska, A.; Hofman, T.; Adamczyk-Woźniak, A.; Sporzyński, A. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 2020 , 65 (9), 4499–4505. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Cross-Coupling Reactions. Accounts of Chemical Research, 2010 , 43 (3), 365–377. [Link]

  • Bide Pharmatech Ltd. This compound CAS NO.929626-18-6. [Link]

Sources

Introduction: The Strategic Utility of a Substituted Arylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid

This compound is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its disubstituted phenyl ring, featuring both an electron-withdrawing methoxycarbonyl group and an electron-donating methyl group, offers nuanced reactivity and precise steric control. This makes it a valuable reagent for medicinal chemists and material scientists, particularly in the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions.

This guide provides a comprehensive overview of the core physical properties, characterization protocols, and synthetic applications of this compound. The information herein is curated to empower researchers to effectively integrate this reagent into their workflows, from initial reaction design to final product analysis, while ensuring safe and reproducible outcomes.

Compound Identification and Core Structure

The structural features of this compound dictate its chemical behavior, particularly its role as a nucleophilic partner in cross-coupling reactions.

  • IUPAC Name: this compound

  • Synonyms: 3-(Dihydroxyboryl)-5-methylbenzoic acid methyl ester, 3-Carbomethoxy-5-methylphenylboronic acid[1]

  • CAS Number: 929626-18-6[2]

  • Molecular Formula: C₉H₁₁BO₄[1]

Structure:

Suzuki_Miyaura_Coupling Boronic_Acid This compound Reaction Suzuki-Miyaura Reaction Boronic_Acid->Reaction Aryl_Halide Aryl or Vinyl Halide (Ar-X, X=I, Br, OTf) Aryl_Halide->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, CsF) Base->Reaction Product Coupled Product (Ar-Aryl') Reaction->Product Byproducts Byproducts (e.g., B(OH)₃, KX) Reaction->Byproducts

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Characterization

Trustworthy research relies on robust and verifiable experimental methods. The following protocols provide frameworks for characterizing the compound and utilizing it in a synthetic context.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad range suggests the presence of impurities or the compound's anhydride (boroxine).

Methodology:

  • Sample Preparation: Ensure the boronic acid sample is thoroughly dried under vacuum to remove residual solvent, which can depress the melting point.

  • Loading: Load a small amount of the finely ground solid into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

  • Validation: If the melting range is broad, the compound may be impure or have partially converted to its boroxine. Recrystallization may be necessary to obtain a sharper melting point.

Melting_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Dry Dry Sample (Under Vacuum) Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Place Place in Apparatus Load->Place Heat_Fast Rapid Heat (to T_exp - 20°C) Place->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Record Record T_onset & T_completion Heat_Slow->Record Analyze Analyze Range Record->Analyze Pure Sharp Range: Pure Compound Analyze->Pure Impure Broad Range: Impure or Boroxine Analyze->Impure

Caption: Standard workflow for experimental melting point determination.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol outlines the steps to couple this compound with an aryl bromide. The choice of catalyst, base, and solvent is critical for achieving high yield and preventing side reactions like protodeboronation.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the desired aryl bromide (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents), to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

Safety and Handling

Proper handling of boronic acids is essential for laboratory safety. While this specific compound has not been exhaustively studied, data from structurally similar compounds provides a reliable safety framework.

  • Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]* Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions. [3]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [3]Avoid creating dust. Change contaminated clothing and wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Boronic acids are sensitive to moisture and can slowly form boroxines upon prolonged exposure to air.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. [3] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. * Inhalation: Move the person to fresh air. [3] * Ingestion: Rinse mouth and seek medical advice. [4]

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its well-defined structure provides a reliable entry point for introducing a substituted phenyl moiety into diverse molecular frameworks. By understanding its physical properties, adhering to rigorous experimental protocols, and observing proper safety measures, researchers in drug development and materials science can effectively leverage this reagent to accelerate their discovery programs.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
  • Chem-Impex. (n.d.). 3-(Methoxycarbonyl)-5-nitrophenylboronic acid.
  • ECHEMI. (n.d.). Buy (3-formyl-2-methoxy-5-methylphenyl)boronic acid from JHECHEM CO LTD.
  • BLDpharm. (n.d.). (3-Methoxy-5-(methoxycarbonyl)phenyl)boronic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet: p-Tolylboronic acid.
  • Molnár, T., et al. (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate.
  • ChemicalBook. (2025). 3-Methoxy-5-Methoxycarbonylphenylboronic acid.
  • CymitQuimica. (n.d.). 3-(Methoxycarbonyl)-5-methylphenylboronic acid.
  • Synquest Labs. (n.d.). Safety Data Sheet: 3-Methoxy-4-(methoxycarbonyl)benzeneboronic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-methoxy-4-methylphenol.
  • PubChem. (2025). 4-Methoxycarbonylphenylboronic acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Methoxy-2-methylphenylboronic Acid.
  • BLDpharm. (n.d.). (3-Methoxy-4-(methoxycarbonyl)-5-methylphenyl)boronic acid.
  • ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum.
  • BLDpharm. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-Methoxycarbonyl-5-nitrophenylboronic acid AldrichCPR.
  • ChemBeq. (2025). Mastering Suzuki Coupling: Key Boronic Acids for Efficient Synthesis.
  • ChemicalBook. (n.d.). 3-METHYL-5-METHOXYCARBONYLPHENYLBORONIC ACID, PINACOL ESTER.
  • Chem-Impex. (n.d.). 3-Methylphenylboronic acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid synthesis.
  • Al-Maharik, N. (2010). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 15(7), 4496-4529.
  • Yamamoto, A., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
  • Ishihara, K., et al. (2006). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 83, 121.
  • ChemBeq. (2025). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.
  • Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(10), 2983.
  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • BLDpharm. (n.d.). (3-Methoxy-5-methylphenyl)boronic acid.

Sources

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and handling of this compound. It aims to provide not only procedural details but also the underlying scientific principles and field-proven insights to empower researchers in their synthetic endeavors.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a substituted arylboronic acid that has emerged as a crucial building block in organic synthesis. Its unique trifunctional nature—featuring a boronic acid group for cross-coupling, an electron-withdrawing methoxycarbonyl group, and an electron-donating methyl group—provides a nuanced electronic profile that chemists can exploit for the targeted synthesis of complex molecules.

Boronic acids are most renowned for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of biaryl and hetero-biaryl scaffolds that are prevalent in many pharmaceuticals.[2][3] This guide will delve into the core properties of this compound, its application in the Suzuki-Miyaura reaction with detailed mechanistic and practical insights, and best practices for its use.

Physicochemical Properties and Characterization

The precise identity and purity of starting materials are paramount for reproducible and successful synthetic outcomes. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 193.99 g/mol [4][5][6]
Molecular Formula C₉H₁₁BO₄[4][5][6]
CAS Number 929626-18-6[5][6]
Appearance White to off-white solid[4]
Synonyms [3-(Methoxycarbonyl)-5-methylphenyl]boronic acid; 3-(Dihydroxyboryl)-5-methylbenzoic acid methyl ester[4]
Storage Conditions Inert atmosphere, 2-8°C[6]

Trustworthiness through Validation: Before use, it is critical to validate the identity and purity of the reagent. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure. The proton NMR will show characteristic aromatic signals, a singlet for the methyl group, a singlet for the methoxy group, and a broad singlet for the B(OH)₂ protons.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to determine purity, which should typically be >95% for use in sensitive catalytic reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a new C(sp²)–C(sp²) bond.[1][7]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X(L₂) (Palladacycle) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'B(OH)₂ (Base) ar_pd_ar Ar-Pd(II)-Ar'(L₂) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product catalyst_regen Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. The reactivity order for halides is typically I > Br > OTf >> Cl.[1]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. A base (e.g., K₃PO₄, K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species [R-B(OH)₃]⁻.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the cycle.

Expertise in Action: The electronic nature of the this compound influences its reactivity. The electron-withdrawing methoxycarbonyl group can decrease the nucleophilicity of the aryl ring, potentially slowing the transmetalation step. Conversely, the electron-donating methyl group partially mitigates this effect. This electronic balance makes the choice of ligand and base particularly important to facilitate efficient transmetalation.

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification setup 1. Add Aryl Bromide (1.0 eq), Boronic Acid (1.2-1.5 eq), and Base (e.g., K₂CO₃, 2.0 eq) to a dry flask. degas 2. Evacuate and backfill with Argon/Nitrogen (3x). setup->degas add_solvents 3. Add anhydrous solvent (e.g., Dioxane/Toluene) and degassed water. degas->add_solvents add_catalyst 4. Add Pd catalyst & ligand (e.g., Pd(PPh₃)₄, 2-5 mol%). add_solvents->add_catalyst heat 5. Heat mixture with stirring (e.g., 80-100 °C). add_catalyst->heat monitor 6. Monitor progress by TLC or LC-MS. heat->monitor cool 7. Cool to room temperature, dilute with Ethyl Acetate. monitor->cool wash 8. Wash with H₂O and brine. cool->wash dry 9. Dry organic layer (Na₂SO₄), filter, and concentrate. wash->dry purify 10. Purify by column chromatography. dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup (Under Inert Atmosphere):

    • To a dry Schlenk flask, add the aryl halide (1.0 equiv.), This compound (1.2 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[8]

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is critical for the transmetalation step.[2]

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1).

    • Causality: While the reaction can be run under anhydrous conditions, the presence of water often accelerates the reaction by aiding in the dissolution of the base and formation of the active boronate species.[2]

    • Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Execution:

    • Heat the reaction mixture to 70-100 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).[8]

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Transfer to a separatory funnel and wash with water and then with brine to remove the inorganic base and salts.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

Synthesis and Handling

Representative Synthetic Route

While typically purchased from commercial suppliers, understanding the synthesis of this reagent is valuable. A common laboratory-scale synthesis involves the lithiation of an appropriate aryl bromide followed by trapping with a borate ester and subsequent acidic hydrolysis.

Synthesis_Workflow start Methyl 3-bromo-5-methylbenzoate lithiation 1. Dissolve in dry THF, cool to -78 °C. start->lithiation add_buLi 2. Add n-BuLi dropwise (maintain T < -70 °C). lithiation->add_buLi quench 3. Quench with Triisopropyl borate. add_buLi->quench hydrolysis 4. Warm to RT, add aq. HCl and stir. quench->hydrolysis finish This compound hydrolysis->finish

Caption: A plausible synthetic workflow for the target boronic acid.

This procedure is analogous to the synthesis of similar compounds like 3-methoxyphenylboronic acid.[9] The key is maintaining anhydrous conditions and low temperatures during the lithiation and borylation steps to prevent side reactions.

Safe Handling and Storage
  • Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

  • Storage: As recommended by suppliers, the compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent degradation.[6] Boronic acids can undergo self-condensation (trimerization) to form boroxines upon dehydration, which can affect reactivity. Storing in a cool, dry, and inert environment minimizes this process.

Conclusion

This compound is a highly valuable and versatile reagent for synthetic chemists. Its well-defined structure and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it an indispensable tool for constructing the complex biaryl cores of potential drug candidates and advanced materials. By understanding the mechanistic principles behind its application and adhering to rigorous experimental and handling protocols, researchers can effectively leverage this building block to advance their scientific objectives.

References

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Abstract

This compound is a versatile bifunctional organic building block of significant interest to researchers in drug discovery and materials science. Its structure, featuring a boronic acid moiety for cross-coupling reactions and a methyl ester for further functionalization, makes it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of robust and scalable synthetic routes to this target molecule, grounded in established chemical principles. We will explore two primary pathways starting from a common precursor, detailing the underlying mechanisms, providing step-by-step experimental protocols, and discussing critical aspects of purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this key synthetic intermediate.

Introduction: The Strategic Value of Arylboronic Acids

Arylboronic acids and their corresponding esters are cornerstones of modern organic synthesis. Their prominence is largely due to their central role in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so transformative for forging carbon-carbon bonds that its developers were awarded the 2010 Nobel Prize in Chemistry.[1] This reaction is celebrated for its mild conditions, functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[2] These attributes have made Suzuki-Miyaura coupling an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and conjugated polymers.[3][4]

The target molecule of this guide, this compound (CAS No. 929626-18-6), is a particularly useful reagent.[5] It offers two distinct points for chemical modification:

  • The Boronic Acid Group: Serves as the reactive handle for Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage at the C1 position.

  • The Methoxycarbonyl (Ester) Group: Provides a site for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce further diversity.

The strategic placement of the methyl group also influences the electronic properties and steric environment of the molecule, making it a tailored component for targeted applications in medicinal chemistry and materials science.[6] This guide will provide the necessary technical details to empower researchers to confidently synthesize this valuable compound.

Retrosynthetic Analysis and Strategic Planning

A logical synthetic plan begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnections for this compound are the C-B bond and the ester C-O bond.

G cluster_0 Primary Disconnection cluster_1 Secondary Disconnection cluster_2 Tertiary Disconnection TM This compound (Target Molecule) Precursor1 Methyl 3-bromo-5-methylbenzoate TM->Precursor1 C-B Formation (Borylation) Precursor2 3-Bromo-5-methylbenzoic acid Precursor1->Precursor2 C-O Formation (Esterification) Precursor3 1-Bromo-3,5-dimethylbenzene (Starting Material) Precursor2->Precursor3 C-H Oxidation G cluster_mech Lithiation-Borylation Mechanism Start Ar-Br Intermediate1 Ar-Li Start->Intermediate1 + n-BuLi - n-BuBr Complex [Ar-B(OMe)3]⁻ Li⁺ Intermediate1->Complex + B(OMe)3 Borate B(OMe)3 Product Ar-B(OH)2 Complex->Product H3O⁺ Workup - 3 MeOH G Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)L_n-Br Pd0->PdII_Ar Oxidative Addition (+ Ar-Br) PdII_B Ar-Pd(II)L_n-B(pin) PdII_Ar->PdII_B Transmetalation (+ [B₂(pin)₂ + Base]) PdII_B->Pd0 Reductive Elimination Product Ar-B(pin) PdII_B->Product

Sources

Spectroscopic and Structural Elucidation of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Spectroscopic Solutions, Google Research

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid (CAS No. 929626-18-6).[1] Due to the limited availability of direct experimental data in public databases, this document presents a detailed, predicted analysis based on fundamental spectroscopic principles and comparative data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and utilization of this compound.

Introduction

This compound is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions. The presence of the methoxycarbonyl and methyl groups on the phenyl ring modulates the electronic properties and reactivity of the boronic acid moiety, making it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this reagent. This guide provides an in-depth, albeit predictive, analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Molecular and Structural Information

PropertyValueSource
IUPAC Name This compound-
CAS Number 929626-18-6[1]
Molecular Formula C₉H₁₁BO₄ChemScene
Molecular Weight 193.99 g/mol ChemScene
Canonical SMILES COC(=O)C1=CC(=CC(C)=C1)B(O)OPubChem

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and by comparison with structurally related molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the ring. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, making them difficult to observe.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.4Singlet1HAr-H (H-2)Deshielded by the adjacent boronic acid and the methoxycarbonyl group in the meta position.
~7.9 - 8.1Singlet1HAr-H (H-6)Deshielded by the adjacent boronic acid and influenced by the methyl group in the meta position.
~7.6 - 7.8Singlet1HAr-H (H-4)Positioned between two electron-withdrawing (ester) and electron-donating (methyl) groups.
~3.9Singlet3H-COOCH₃ Typical chemical shift for methyl ester protons.
~2.4Singlet3HAr-CH₃ Typical chemical shift for an aromatic methyl group.
BroadSinglet2H-B(OH )₂Often broad and may not be observed depending on solvent and concentration.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~167-C =OTypical chemical shift for an ester carbonyl carbon.
~140Ar-C -CH₃Aromatic carbon attached to the methyl group.
~135Ar-C -COOCH₃Aromatic carbon attached to the methoxycarbonyl group.
~133Ar-C -H (C-2)Deshielded aromatic carbon adjacent to the boronic acid group.
~131Ar-C -H (C-6)Deshielded aromatic carbon adjacent to the boronic acid group.
~128Ar-C -H (C-4)Aromatic carbon between the ester and methyl groups.
~130 (broad)Ar-C -B(OH)₂Carbon attached to the boron atom; often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
~52-COOC H₃Carbon of the methyl ester group.
~21Ar-C H₃Carbon of the aromatic methyl group.
Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3500-3200Broad, StrongO-H stretchCharacteristic of the boronic acid -OH groups, often involved in hydrogen bonding.
3100-3000MediumAromatic C-H stretchTypical for C-H bonds on a benzene ring.
2960-2850Medium-WeakAliphatic C-H stretchFrom the methyl ester and aromatic methyl groups.
~1720StrongC=O stretchCharacteristic of the ester carbonyl group.
~1600, ~1475MediumC=C stretchAromatic ring skeletal vibrations.
~1360StrongB-O stretchCharacteristic of the boronic acid B-O bond.
~1250StrongC-O stretchAsymmetric stretching of the ester C-O bond.
~800-700StrongC-H out-of-plane bendIndicative of the substitution pattern on the aromatic ring.
Predicted Mass Spectrum

The mass spectrum (under Electron Ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
194[M]⁺, Molecular ion peak (for ¹¹B isotope).
193[M]⁺, Molecular ion peak (for ¹⁰B isotope).
176[M - H₂O]⁺, Loss of a water molecule from the boronic acid.
163[M - OCH₃]⁺, Loss of the methoxy radical from the ester.
135[M - COOCH₃]⁺, Loss of the methoxycarbonyl group.
91[C₇H₇]⁺, Tropylium ion, a common fragment for toluene derivatives.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Note: Boronic acids can form anhydrides (boroxines) which can lead to complex NMR spectra. Using a solvent like Methanol-d₄ can help break up these oligomers.[2]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a spectral width of 0 to 200 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound (3-(Methoxycarbonyl)-5- methylphenyl)boronic acid NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for spectroscopic characterization.

Conclusion

References

  • PubChem. This compound. Available at: [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]

Sources

A Senior Application Scientist's Guide to (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of key starting materials and intermediates is a critical decision that profoundly impacts the trajectory of a research program. Among the vast array of building blocks available to the modern chemist, boronic acids and their derivatives have emerged as indispensable tools, particularly in the construction of complex molecular architectures. This guide provides an in-depth technical overview of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, a versatile reagent with significant potential in pharmaceutical and materials science applications. Herein, we will explore its commercial availability, key quality attributes, and practical considerations for its effective use in the laboratory.

Commercial Availability and Supplier Landscape

This compound, identified by the CAS number 929626-18-6, is a readily available specialty chemical offered by a range of commercial suppliers.[1][2][3] These suppliers cater to the diverse needs of the research and development community, from small-scale academic research to large-scale industrial applications. The table below provides a comparative overview of prominent suppliers offering this compound.

SupplierPurity SpecificationAvailable QuantitiesTechnical DocumentationStorage Conditions
BLDpharm ≥97%1g, 5g, 25gInquiry for CoA2-8°C, under inert atmosphere
Bide Pharmatech >95%1g, 5g, 10g, customN/ARoom Temperature
Parchem Inquire for specificationsBulk and custom quantitiesInquiry for documentationN/A
CymitQuimica Inquire for specifications100mg, 1g, 5gN/AN/A
Apollo Scientific Inquire for specificationsInquire for availabilityN/AN/A
Capot Chemical Inquire for specificationsInquire for availabilityN/AN/A

Note: The information presented in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is strongly recommended to contact the suppliers directly for the most current product specifications, availability, and pricing.

Quality Control and Analytical Characterization: A Prerequisite for Success

The success of any synthetic endeavor hinges on the quality of the starting materials. For boronic acids, impurities can significantly impact reaction efficiency and, in the context of drug discovery, can introduce undesirable toxicological profiles. Therefore, a thorough analytical characterization of this compound is paramount.

Key Analytical Techniques

A comprehensive Certificate of Analysis (CoA) for this compound should include data from the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and information on the presence of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from non-volatile impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Water Content (Karl Fischer Titration): Boronic acids are prone to dehydration to form cyclic anhydrides (boroxines). Knowing the water content is crucial for accurate stoichiometry in reactions.

Common Impurities and Their Mitigation

A common impurity in boronic acids is the corresponding boroxine, a cyclic trimer formed upon dehydration. The presence of boroxines can affect the reactivity and solubility of the boronic acid. Storing the compound under a dry, inert atmosphere is crucial to minimize its formation.[3]

Another potential impurity is the deboronated starting material, in this case, methyl 3-methylbenzoate. The presence of this impurity can be readily detected by HPLC and NMR.

The following diagram illustrates the equilibrium between the boronic acid and its corresponding boroxine.

boronic_acid_equilibrium cluster_0 This compound cluster_1 Boroxine (Cyclic Anhydride) Boronic_Acid [Structure of Boronic Acid] Boroxine [Structure of Boroxine] Boronic_Acid->Boroxine + H₂O Boroxine->Boronic_Acid - 3 H₂O

Caption: Equilibrium between a boronic acid and its boroxine.

Applications in Organic Synthesis and Drug Discovery

Arylboronic acids are cornerstone reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This reaction allows for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a transformation of immense importance in the synthesis of biaryls and other conjugated systems frequently found in pharmaceuticals and organic electronic materials.

The structure of this compound offers several strategic advantages for medicinal chemists:

  • The boronic acid moiety is the reactive handle for Suzuki-Miyaura coupling.

  • The methoxycarbonyl group can serve as a synthetic handle for further functionalization, such as amide bond formation or reduction to an alcohol.

  • The methyl group provides a point of steric and electronic differentiation on the phenyl ring.

The workflow for a typical Suzuki-Miyaura coupling reaction involving this boronic acid is depicted below.

Suzuki_Coupling_Workflow Start Start: Reaction Setup Reactants This compound + Aryl Halide/Triflate Start->Reactants Reaction Inert Atmosphere (N₂ or Ar) Heat Reactants->Reaction Catalyst_Base Palladium Catalyst + Base Catalyst_Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Biaryl Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

While specific examples of the use of this compound in the literature are not extensively documented, its structural motifs are present in numerous bioactive molecules. Its utility as a building block in the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents can be readily envisioned by experienced medicinal chemists.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Note: This protocol should be adapted and optimized for specific substrates and reaction scales.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Conclusion

This compound is a valuable and commercially accessible building block for researchers in organic synthesis and drug discovery. Its judicious selection from a reputable supplier, coupled with a thorough understanding of its quality attributes and proper handling, will undoubtedly contribute to the successful and efficient execution of research and development programs. As the demand for novel and complex molecular architectures continues to grow, the importance of versatile and reliable reagents like this compound will only increase.

References

  • Bide Pharmatech Ltd. This compound CAS NO.929626-18-6. [Link]

  • Capot Chemical Co., Ltd. Chemical-Suppliers. [Link]

  • Lima, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3369. [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Critical Role of Purity in Synthesis

In the landscape of modern drug development and materials science, (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid stands out as a versatile and crucial intermediate. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] The success of these intricate synthetic steps is not merely dependent on reaction conditions but is fundamentally dictated by the purity of the starting materials.

The presence of even trace-level impurities can have cascading negative effects, including catalyst poisoning, formation of unwanted side-products, reduced yields, and complex downstream purification challenges.[1] Furthermore, certain impurities, if carried through the synthetic route, could be classified as Potential Genotoxic Impurities (PGIs), posing a significant regulatory and safety risk.[3]

This guide provides a comprehensive, technically-grounded framework for the purity analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals who require a robust, multi-faceted strategy to ensure the identity, purity, and stability of this critical reagent. We will move beyond simple procedural outlines to explore the causality behind analytical choices, ensuring a self-validating and scientifically sound approach.

Chapter 1: The Impurity Landscape

A thorough understanding of potential impurities is the foundation of any robust analytical strategy. For this compound, impurities typically arise from the synthetic route or subsequent degradation.

The Analyte: this compound

This is the target molecule, a substituted phenylboronic acid. Its purity is the primary focus of this guide.

Property Details
Structure
Molecular Formula C₉H₁₁BO₄
Molecular Weight 194.00 g/mol
Typical Appearance White to off-white solid/crystalline powder.[4]
Key Functional Groups Boronic Acid, Ester, Aromatic Ring
Key Potential Impurities

The primary impurities of concern are the cyclic anhydride (boroxine) and the product of protodeboronation.

  • Boroxine (Trimeric Anhydride): Boronic acids have a strong propensity to undergo intermolecular dehydration to form a stable, six-membered cyclotrimeric anhydride known as a boroxine.[5][6] This is an equilibrium process, readily reversible by the addition of water.[6][7] Its presence is not always detrimental to subsequent reactions, as it can convert back to the active boronic acid in situ, but its quantification is crucial for an accurate assessment of the active monomer concentration.

  • Protodeboronation Product (Methyl 3-methylbenzoate): This impurity arises from the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom.[8][9] This degradation is a significant stability concern and can be promoted by acidic or basic conditions, residual metal catalysts, or elevated temperatures.[10][11] Unlike the boroxine, this impurity is inert in Suzuki-Miyaura coupling and represents a direct loss of active reagent.

  • Process-Related Impurities: These include residual starting materials from the synthesis (e.g., 1-bromo-3-methoxycarbonyl-5-methylbenzene), reagents, and by-products from incomplete reactions. Their specific nature is dependent on the synthetic route employed.

  • Boric Acid: Can be present from over-hydrolysis or as a final degradation product. It can be detected by ¹¹B NMR.[12]

G cluster_main Impurity Formation Pathways cluster_dehydration Dehydration (Equilibrium) cluster_degradation Degradation (Irreversible) BA This compound (Monomer) Boroxine Boroxine (Trimeric Anhydride) BA->Boroxine - 3 H₂O + 3 H₂O PDB Protodeboronation Product (Methyl 3-methylbenzoate) BA->PDB + H⁺ - B(OH)₃

Caption: Key impurity pathways for the target boronic acid.

Chapter 2: An Orthogonal Analytical Workflow

No single analytical technique can provide a complete purity profile. A robust strategy relies on an orthogonal approach, where different methods provide complementary information. This ensures that all potential impurities are detected and quantified accurately.

workflow start Sample Receipt identity Identity Confirmation (¹H, ¹¹B NMR, MS) start->identity purity Chromatographic Purity & Impurity Profile (HPLC-UV) identity->purity volatile Volatile Impurities (GC-MS for Protodeboronation) purity->volatile assay Assay/Quantitative Analysis (HPLC vs. Standard, qNMR) volatile->assay review Data Review & Specification Check assay->review report Certificate of Analysis review->report

Caption: A comprehensive workflow for purity analysis.

Chapter 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity analysis, offering high-resolution separation of the main component from its non-volatile impurities.

Causality Behind Method Choices
  • Technique: Reversed-phase HPLC is chosen because it effectively separates compounds based on their polarity. The boronic acid is relatively polar, while the key protodeboronation impurity is significantly less polar, allowing for excellent separation.

  • Column: A C18 stationary phase is the standard choice for retaining aromatic compounds. Modern columns with advanced end-capping or hybrid particle technology (like Waters MaxPeak™ Premier Columns) are highly recommended to minimize undesirable secondary ionic interactions between the boronic acid's Lewis acidic center and residual silanols on the silica surface, which can cause poor peak shape and low recovery.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to elute compounds across a range of polarities. The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) is critical. It suppresses the ionization of the boronic acid group, ensuring it is in a neutral state, which leads to sharp, symmetrical peaks and reproducible retention times.

  • Detector: A UV detector is ideal, as the phenyl ring and methoxycarbonyl group are strong chromophores, providing high sensitivity for the analyte and related aromatic impurities.

Experimental Protocol: HPLC Purity
  • Sample Preparation:

    • Accurately weigh approximately 10.0 mg of the this compound sample.

    • Dissolve in 10.0 mL of a 50:50 acetonitrile/water mixture (diluent) to achieve a concentration of ~1.0 mg/mL.

    • Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard for aromatic compound separation.[13]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for peak shape control.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient 0-2 min: 10% BIsocratic hold to elute very polar species.
2-15 min: 10% to 90% BGradient to separate main peak from impurities.
15-17 min: 90% BColumn wash.
17-20 min: 10% BRe-equilibration.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detector UV at 254 nmWavelength for aromatic/carbonyl absorbance.
  • Analysis and Interpretation:

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The protodeboronation product will have a significantly longer retention time than the main boronic acid peak. The boroxine, if it elutes as a distinct peak, will typically appear near the main component.

Chapter 4: NMR Spectroscopy for Unambiguous Identification

NMR provides definitive structural confirmation of the main component and allows for the identification of impurities based on their unique chemical shifts and coupling patterns.

The Power of Multi-Nuclear NMR
  • ¹H NMR: Provides information on the proton environment. It can be used to confirm the substitution pattern on the aromatic ring and the presence of the methyl and methoxy groups. The protodeboronation impurity will show a different set of signals in the aromatic region.

  • ¹³C NMR: Confirms the carbon backbone of the molecule.

  • ¹¹B NMR: This is an indispensable tool for analyzing boronic acids.[14][15] Boron has an NMR-active nucleus (¹¹B, 80.1% natural abundance). The chemical shift is highly sensitive to the hybridization state of the boron atom.

    • sp² Boronic Acid: The target compound will show a broad signal around δ 27-30 ppm .

    • sp³ Boronate Esters/Adducts: If the boronic acid forms a complex (e.g., with a diol solvent), the signal will shift upfield to δ 5-10 ppm .[16]

    • Boric Acid: The impurity boric acid appears as a sharp signal around δ 19.4 ppm .[17]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve ~10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it will show the exchangeable -B(OH)₂ protons.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a ¹¹B spectrum. Note: For ¹¹B NMR, using a quartz NMR tube can reduce the broad background signal from borosilicate glass tubes.[16]

  • Data Interpretation:

Nucleus Expected Chemical Shifts (δ, ppm) Assignment
¹H NMR ~8.0-8.2 (m, 2H), ~7.8 (m, 1H)Aromatic Protons
~8.4 (br s, 2H)B(OH)₂
~3.9 (s, 3H)-COOCH₃
~2.4 (s, 3H)Ar-CH₃
¹¹B NMR ~28-B(OH)₂ (sp² Boron)

Chapter 5: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is superior for the overall purity profile, GC-MS is the ideal technique for the specific and sensitive quantification of the volatile protodeboronation impurity.

Causality Behind Method Choices

Direct analysis of boronic acids by GC is problematic due to their low volatility and thermal instability, which can lead to decomposition or conversion to boroxines in the hot injector port.[3][18] However, the primary degradation product, methyl 3-methylbenzoate, is significantly more volatile and thermally stable, making it perfectly suited for GC-MS analysis. This provides a highly sensitive and specific method for quantifying this critical impurity.

Experimental Protocol: GC-MS for Protodeboronation Impurity
  • Sample and Standard Preparation:

    • Prepare a standard stock solution of authentic methyl 3-methylbenzoate in a suitable solvent like dichloromethane or ethyl acetate. Create a calibration curve by preparing serial dilutions.

    • Prepare the boronic acid sample by dissolving a known amount (~20 mg) in 1.0 mL of the same solvent.

  • GC-MS Conditions:

Parameter Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral purpose, low-polarity column.
Inlet Temp. 250 °CEnsures volatilization of the analyte.
Oven Program 80 °C (hold 2 min), then 15 °C/min to 280 °CTemperature ramp to separate components.
Carrier Gas Helium, 1.2 mL/min
MS Detection Scan mode (for identification) or SIM mode (for quantification)SIM mode enhances sensitivity by monitoring specific ions.
  • Analysis and Interpretation:

    • Run the calibration standards to establish a response curve.

    • Inject the sample solution.

    • Identify the methyl 3-methylbenzoate peak in the sample chromatogram by its retention time and mass spectrum (M+ = 150.07).

    • Quantify the amount of the impurity in the sample against the calibration curve.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Li, P., Wang, L., & Wang, L. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(57), 35895-35899.
  • Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(45), 12635-12644.
  • SIELC Technologies. (n.d.).
  • Wikipedia contributors. (2023, November 26). Boroxine. In Wikipedia, The Free Encyclopedia.
  • ResearchGate. (n.d.).
  • Yuan, Z., Liang, Y., He, Y., Deng, H., Wu, H., Lin, B., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200.
  • Yamamoto, Y., & Ishida, Y. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry–An Asian Journal, 13(17), 2326-2334.
  • Tokunaga, N., Ueno, M., & Hisaeda, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Heterocycles, 87(5), 991-1025.
  • Powers, A. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.
  • Powers, A. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.
  • ResearchGate. (n.d.).
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1294.
  • Boron Molecular. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Powers, A. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry, 87(22), 15071-15076.
  • Wilson, J. S., & Camden, J. P. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
  • Connolly, D. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Hansen, E. B., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis.
  • Lunn, S. M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 186-192.
  • Chem-Impex. (n.d.). 3-(Methoxycarbonyl)-5-nitrophenylboronic acid.
  • Hall, D. G. (Ed.). (2011).

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and fine chemical industries for the synthesis of biaryl and substituted biaryl scaffolds, which are prevalent in a vast array of bioactive molecules.

The specific boronic acid, (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, offers a strategic building block for introducing a substituted phenyl ring with both an electron-withdrawing methoxycarbonyl group and a weakly electron-donating methyl group. This substitution pattern allows for fine-tuning of electronic properties and provides a handle for further synthetic transformations, making it a valuable reagent in drug discovery and materials science.

This document provides a comprehensive guide to the application of this compound in Suzuki-Miyaura coupling reactions, including mechanistic insights, detailed protocols, and optimization strategies.

The Mechanism of the Suzuki-Miyaura Coupling: A Step-by-Step Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex. This step forms a Pd(II) species.[1][3]

  • Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[6][7][8][9][10]

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new carbon-carbon bond of the biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

The presence of an electron-withdrawing group, such as the methoxycarbonyl group on the boronic acid, can influence the rate of transmetalation. While electron-donating groups on the boronic acid generally lead to higher yields, careful selection of reaction conditions can enable efficient coupling with electron-deficient partners.[11]

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd PdII_A Ar'-Pd(II)L_n-X OxAdd->PdII_A Transmetalation Transmetalation (Ar-B(OH)₂) PdII_A->Transmetalation PdII_B Ar'-Pd(II)L_n-Ar Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetalation Activated Species caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Reagents and Materials
Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
Aryl BromideElectrophilic coupling partner1.0 mmol
This compoundNucleophilic coupling partner1.2 mmol (1.2 equiv)
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))Catalyst0.02-0.05 mmol (2-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)Activates the boronic acid2.0-3.0 mmol (2-3 equiv)
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or THF/Water)Reaction medium5-10 mL
Anhydrous Sodium Sulfate or Magnesium SulfateDrying agentAs needed
Silica GelStationary phase for chromatographyAs needed
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)Mobile phase for chromatographyAs needed
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The typical concentration is 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[12]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the Suzuki-Miyaura coupling experiment.

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Key Considerations and Optimization

  • Choice of Catalyst: The selection of the palladium catalyst and ligand is crucial. For challenging couplings, including those with deactivated aryl chlorides, highly active catalysts with bulky, electron-rich phosphine ligands may be necessary.[13][14][15][16][17]

  • Base Selection: The choice of base can significantly impact the reaction.[9] Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[9] For substrates sensitive to hydrolysis, anhydrous conditions with bases like potassium fluoride (KF) may be beneficial.[8]

  • Solvent System: A variety of solvent systems can be employed. Biphasic systems, such as toluene/water or dioxane/water, are common. The choice of solvent can affect the solubility of the reagents and the reaction rate.

  • Reaction Temperature: While many Suzuki-Miyaura couplings are run at elevated temperatures, some highly active catalyst systems can facilitate the reaction at room temperature.[18]

  • Protodeboronation: A potential side reaction is the cleavage of the C-B bond of the boronic acid, known as protodeboronation. This can be more prevalent with electron-deficient arylboronic acids.[19] The use of boronic esters, such as pinacol esters or MIDA boronates, can mitigate this issue and improve the stability of the organoboron reagent.[19]

Conclusion

The Suzuki-Miyaura coupling with this compound is a powerful and versatile method for the synthesis of functionalized biaryl compounds. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently construct complex molecular architectures for applications in drug discovery, materials science, and beyond. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this important transformation.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16545-16547. [Link]

  • Le Duc, G., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 1(8), 954-958. [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(23), 4667-4678. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 442-448. [Link]

  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85481-85484. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]

  • ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • ResearchGate. Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst. [Link]

  • San Diego Miramar College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Oldenhuis, N. J., et al. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Perrault, C., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(13), 7764-7770. [Link]

  • Shang, R., & Ilies, L. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 56(43), 13324-13328. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid as a key building block. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, optimization strategies, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction and Scientific Principles

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile method for synthesizing biaryl, vinyl, and poly-olefinic compounds.[1] Its widespread adoption in fields like pharmaceutical and materials science stems from the mild reaction conditions, commercial availability of reagents, and the low toxicity of its boron-based byproducts.[2]

The specific substrate, this compound, incorporates an electron-withdrawing ester group, which can present unique challenges. The electronic properties of this substrate necessitate careful selection of the catalytic system to facilitate the key steps of the reaction mechanism and achieve high yields.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is critical for rational catalyst selection and reaction optimization.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[5] The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[6]

  • Transmetalation: The organic group from the activated organoboron species (Ar²-B(OR)₃⁻) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[7] The base converts the neutral boronic acid to a more nucleophilic boronate species, facilitating the transfer.[8][9]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar¹-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition (Ar¹-X) transmetal_complex [Ar¹-Pd(II)L₂-Ar²] pd_complex->transmetal_complex Transmetalation (Ar²B(OH)₂ + Base) transmetal_complex->pd0 Reductive Elimination sub Ar¹-X boronic Ar²B(OH)₂ product Ar¹-Ar²

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of this compound with 4-Bromoanisole

This protocol details a general procedure for the Suzuki-Miyaura coupling. The selection of this compound, an electron-deficient boronic acid, with 4-bromoanisole, an electron-rich aryl halide, represents a common and illustrative pairing.

Reagents and Materials
ReagentCAS NumberSupplierNotes
This compound913835-80-6Combi-BlocksLimiting reagent (1.0 equiv)
4-Bromoanisole104-92-7Sigma-AldrichCoupling partner (1.2 equiv)
Pd(dppf)Cl₂ · CH₂Cl₂95464-05-4Sigma-AldrichPalladium precatalyst (2 mol%)
Potassium Carbonate (K₂CO₃)584-08-7FisherAnhydrous, finely powdered base (2.0 equiv)
1,4-Dioxane123-91-1Acros OrganicsAnhydrous, degassed
Deionized Water7732-18-5-Degassed
Causality of Component Selection
  • Palladium Precatalyst (Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is an air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.[10] The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the crucial reductive elimination step, which can be challenging for some substrate pairings.[7]

  • Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base sufficient to form the active boronate species from the boronic acid.[11] Its use with a dioxane/water solvent system is a well-established and robust combination for many Suzuki couplings.[12] For more sensitive substrates prone to hydrolysis, a weaker base like potassium fluoride (KF) could be considered.[8]

  • Solvent System (1,4-Dioxane/H₂O): This biphasic solvent system effectively solubilizes both the organic reagents and the inorganic base, facilitating interaction between all components of the reaction.[3] The water acts as a co-solvent and is crucial for dissolving the base. It is imperative to thoroughly degas the solvents to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]

Step-by-Step Procedure

Workflow setup 1. Reaction Setup degas 2. Solvent Degassing setup->degas reagents 3. Reagent Addition (Under Inert Atmosphere) degas->reagents reaction 4. Heating & Monitoring reagents->reaction workup 5. Aqueous Workup reaction->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, LC-MS) purify->characterize

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 194 mg), 4-bromoanisole (1.2 mmol, 224 mg), Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 16.3 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and subject it to three cycles of vacuum backfill with high-purity argon or nitrogen gas. This ensures an inert atmosphere, which is critical for catalyst stability.[10]

  • Solvent Addition: Under a positive pressure of inert gas, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The reaction is complete upon full consumption of the limiting reagent (the boronic acid).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Optimization and Troubleshooting

Achieving a high yield requires careful control of reaction parameters. Below is a table summarizing key variables and a guide to troubleshooting common issues.

Reaction Parameter Optimization
ParameterStandard ConditionVariation & Rationale
Catalyst Loading 2 mol%Increase (3-5%): For sluggish reactions or challenging substrates.[12] Decrease (0.5-1%): For highly reactive substrates to improve cost-effectiveness.
Base K₂CO₃ (2 equiv)Stronger (Cs₂CO₃, K₃PO₄): May accelerate transmetalation, especially with electron-deficient boronic acids.[13] Weaker (KF): Useful if ester hydrolysis is a competing side reaction.[8]
Ligand dppfBuchwald Ligands (SPhos, XPhos): These are often more effective for sterically hindered or electron-rich aryl chlorides, as they can accelerate oxidative addition.[12][14]
Temperature 90 °CIncrease (100-110 °C): Can overcome activation barriers for unreactive partners like aryl chlorides.[13] Decrease (RT - 60 °C): For highly active substrates to minimize side reactions.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O, THF/H₂O: Alternative solvent systems that may improve solubility or reaction rates for specific substrates.[3][14]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded, oxidized).2. Insufficiently degassed solvents.3. Impure reagents (especially boronic acid).1. Use a fresh bottle of catalyst or a more active precatalyst.[12]2. Ensure rigorous degassing (e.g., freeze-pump-thaw cycles or sparging with argon for 30 min).3. Verify reagent purity; consider recrystallizing starting materials.
Protodeboronation The boronic acid reacts with residual water/protons, reverting to an arene before coupling. This is more common with electron-deficient boronic acids.[15]1. Use rigorously anhydrous solvents and reagents.2. Use a stronger, non-nucleophilic base (e.g., K₃PO₄) to accelerate coupling over decomposition.3. Use a more active catalyst system (e.g., Buchwald precatalysts) to ensure coupling is faster than decomposition.[16]
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often promoted by oxygen.[13]1. Improve degassing procedures to eliminate oxygen.2. Use a Pd(0) source like Pd(PPh₃)₄, which may reduce this side reaction.3. Optimize the Pd:ligand ratio.
Hydrolysis of Ester Group The methoxycarbonyl group is hydrolyzed by the base, especially at elevated temperatures.1. Use a milder base such as K₃PO₄ or KF.[8][12]2. Reduce the reaction temperature and extend the reaction time.3. Minimize the amount of water in the solvent system if possible.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and reliable transformation when key parameters are carefully controlled. By understanding the underlying mechanism and the rationale for selecting specific catalysts, bases, and solvents, researchers can successfully synthesize complex biaryl structures. This guide provides a validated starting protocol and a framework for optimization and troubleshooting, enabling scientists to efficiently achieve their synthetic targets.

References

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
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  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • SciSpace. A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di.
  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • PMC - NIH. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Semantic Scholar. Suzuki-Miyaura coupling revisited: an integrated computational study..
  • Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link].

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids..
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Chegg.com. Solved 1. A common problem in palladium-catalyzed.
  • DSpace@MIT. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids.
  • The Royal Society of Chemistry. Supporting Information.
  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Semantic Scholar. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.

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Application Notes and Protocols for (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, with CAS Number 929626-18-6, is a valuable substituted arylboronic acid intermediate in organic synthesis.[1] Its bifunctional nature, featuring both a boronic acid moiety and a methyl ester group, makes it a versatile building block, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis and application of this reagent, with a focus on the widely utilized Suzuki-Miyaura coupling reaction. The protocols and insights presented herein are designed to be a practical resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 929626-18-6
Molecular Formula C₉H₁₁BO₄
Molecular Weight 193.99 g/mol
Appearance Typically a white to off-white solid
Storage Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Boronic acids are susceptible to dehydration to form boroxines and oxidative decomposition.

Synthesis Protocol

The synthesis of this compound can be achieved from commercially available starting materials. A common and effective strategy involves a lithium-halogen exchange reaction from the corresponding aryl bromide, followed by borylation and subsequent hydrolysis.

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Esterification cluster_1 Part 2: Borylation A 3-Bromo-5-methylbenzoic acid B Methyl 3-bromo-5-methylbenzoate A->B  Methanol (CH3OH),  Sulfuric Acid (H2SO4, cat.),  Reflux C Methyl 3-bromo-5-methylbenzoate D Lithium-Halogen Exchange C->D  n-Butyllithium (n-BuLi),  Anhydrous THF,  -78 °C E Borylation with Trialkyl Borate D->E  Triisopropyl borate (B(O-iPr)3),  -78 °C to RT F Hydrolysis E->F  Aqueous Acid (e.g., HCl) G This compound F->G

Caption: Synthetic workflow for this compound.

Detailed Experimental Procedure

Part 1: Synthesis of Methyl 3-bromo-5-methylbenzoate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add methanol as the solvent and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 3-bromo-5-methylbenzoate. The product can be further purified by column chromatography if necessary.

Part 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve methyl 3-bromo-5-methylbenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, typically 1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

  • Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2-1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Work-up and Isolation: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude boronic acid can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and substituted aromatic systems.[2][3]

General Reaction Scheme

G cluster_0 Suzuki-Miyaura Coupling A This compound C Coupled Product B Aryl/Vinyl Halide or Triflate (R-X) catalyst  Pd Catalyst,  Base,  Solvent,  Heat catalyst->C

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Causality

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent.

ParameterRecommended OptionsRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[4] For electron-rich or sterically hindered substrates, more sophisticated ligands may be required to promote the reaction.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[5] The strength and nature of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings.
Solvent Dioxane/Water, Toluene/Water, DMF, AcetonitrileA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence the reaction rate and selectivity.
Temperature 60-110 °CThe reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system used.
Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the coupling of this compound with an aryl bromide. Optimization may be required for different substrates.

  • Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture again by bubbling the inert gas through the solution for another 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Characterization

To ensure the identity and purity of the synthesized this compound and the subsequent coupling products, thorough characterization is essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This compound is a highly useful and versatile building block in modern organic synthesis. The protocols and guidelines provided in this document offer a solid foundation for its synthesis and application in Suzuki-Miyaura cross-coupling reactions. As with any chemical procedure, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary to achieve the best results for specific substrates.

References

  • Vertex AI Search. (2025, October 18).
  • Chem-Impex. (n.d.). 3-(Methoxycarbonyl)-5-nitrophenylboronic acid.
  • Wikipedia. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BLDpharm. (n.d.). 929626-18-6|this compound.
  • CymitQuimica. (n.d.). Safety Data Sheet for this compound.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • DiVA portal. (n.d.). Suzuki reactions in novel liquids.
  • ResearchGate. (n.d.).

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Applications of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid in Medicinal Chemistry

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

Boronic acids have transitioned from being niche chemical curiosities to indispensable tools in the medicinal chemist's arsenal.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for constructing complex molecular architectures.[1] While the FDA-approved proteasome inhibitor Bortezomib showcases the potential of the boronic acid moiety as a pharmacophore itself, the primary role of aryl boronic acids in drug discovery is as key coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction.[1][3] This Nobel Prize-winning transformation provides a robust and highly functional group-tolerant method for forging carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl scaffolds prevalent in modern therapeutics.[2][4][5]

Within this vital class of reagents, This compound (CAS No. 929626-18-6) emerges as a particularly strategic building block. Its unique substitution pattern—featuring a methoxycarbonyl group as a versatile chemical handle and a methyl group to modulate steric and electronic properties—offers chemists precise control in the synthesis of novel drug candidates. This guide provides a detailed exploration of its applications, supported by field-proven insights and detailed experimental protocols.

Strategic Advantages of the (3-(Methoxycarbonyl)-5-methylphenyl) Scaffold

The utility of this specific boronic acid is rooted in the strategic placement of its functional groups, which provides several distinct advantages for library synthesis and lead optimization:

  • Versatile Functional Handle: The methoxycarbonyl (ester) group is not merely a passive substituent. It serves as a latent carboxylic acid, which can be readily hydrolyzed and subsequently coupled with a diverse range of amines to form amides. This opens a gateway to systematically explore Structure-Activity Relationships (SAR) by introducing various substituents to probe interactions within a biological target's binding site.

  • Modulation of Physicochemical Properties: The methyl and methoxycarbonyl groups influence the molecule's lipophilicity, electronic distribution, and conformational preferences. The methyl group provides a small lipophilic patch, while the ester group acts as a hydrogen bond acceptor. This combination allows for fine-tuning the properties of the final compound to enhance target affinity, selectivity, and pharmacokinetic profiles.

  • Scaffold Rigidity and Vectorial Control: The phenyl ring provides a rigid scaffold. The meta-substitution pattern orients the boronic acid and the other two substituents in a defined spatial arrangement. In a Suzuki-Miyaura coupling, this translates to a precise trajectory for the newly formed biaryl bond, allowing chemists to direct functionality into specific regions of a protein's active site.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.[5][6][7]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) Pd0->PdII_Aryl Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Biaryl Product) PdII_Biaryl->Product Reductive Elimination ArX Ar¹-X (Aryl Halide) ArX->Pd0 Ar¹-X Boronic Ar²-B(OH)₂ + Base Boronic->PdII_Aryl Ar²B(OR)₃⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Scaffold

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.

Reaction: Coupling of this compound with 2-Bromo-5-fluoropyridine.

Reagents and Materials
Reagent/MaterialRoleM.W. ( g/mol )StoichiometryExample Amount
This compoundBoronic Acid Partner193.991.2 eq233 mg
2-Bromo-5-fluoropyridineAryl Halide Partner175.981.0 eq176 mg
Pd(dppf)Cl₂·CH₂Cl₂Palladium Catalyst816.640.03 eq (3 mol%)24.5 mg
Potassium Carbonate (K₂CO₃)Base138.212.5 eq345 mg
1,4-DioxaneSolvent88.11-8 mL
Deionized WaterCo-solvent18.02-2 mL
Nitrogen or Argon GasInert Atmosphere---
Step-by-Step Methodology
  • Reaction Setup (The "Why"): To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (233 mg, 1.2 mmol), 2-Bromo-5-fluoropyridine (176 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (345 mg, 2.5 mmol).

    • Causality: The flask is oven-dried to remove moisture, which can promote unwanted protodeboronation of the boronic acid. The reagents are added as solids for accurate measurement.

  • Inert Atmosphere (The "Why"): Seal the flask with a rubber septum. Evacuate the flask using a vacuum pump and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: The active Pd(0) species, formed in situ, is sensitive to oxygen and can be oxidized to an inactive state. An inert atmosphere is critical to protect the catalyst and ensure high reaction efficiency.

  • Solvent Addition (The "Why"): Using a syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

    • Causality: Dioxane is an excellent solvent for the organic reagents. The addition of water is crucial; it helps to dissolve the inorganic base (K₂CO₃) and facilitates the formation of the active boronate species required for the transmetalation step.

  • Reaction Execution (The "Why"): Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

    • Causality: Heating accelerates all steps of the catalytic cycle. Vigorous stirring ensures proper mixing of the heterogeneous mixture (solid base, liquid solvent), maximizing the reaction rate. The reaction progress should be monitored.

  • Reaction Monitoring (Self-Validation): After 4 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate or analyze by LCMS.

    • Causality: This is a critical self-validation step. By comparing the reaction mixture to the starting materials, one can confirm the consumption of the limiting reagent (the aryl bromide) and the formation of the new, more non-polar product spot. LCMS provides definitive mass confirmation of the desired product.

  • Work-up and Extraction (The "Why"): Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Causality: The work-up serves to quench the reaction and separate the organic product from the inorganic salts (base, borate byproducts) and the polar solvent (dioxane). Multiple extractions ensure maximum recovery of the product.

  • Purification (The "Why"): Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Causality: The crude product will contain residual catalyst, ligands, and minor byproducts. Flash chromatography is the standard method for purifying organic compounds to obtain the final product with high purity, which is essential for subsequent biological testing.

Synthetic Pathways and Bioactive Scaffolds

The true power of this compound lies in its ability to serve as a launchpad for more complex molecules. The biaryl product from the Suzuki coupling is often just an intermediate. The methoxycarbonyl group is key to diversification.

Synthetic_Workflow Start This compound + Aryl/Heteroaryl Halide Intermediate Biaryl Ester Intermediate Start->Intermediate Suzuki-Miyaura Coupling (Pd Catalyst, Base) Hydrolysis Saponification (e.g., LiOH) Intermediate->Hydrolysis Acid Biaryl Carboxylic Acid Hydrolysis->Acid Amidation Amide Coupling (e.g., HATU, EDCI) Acid->Amidation Final Final Bioactive Scaffold (Diverse Amide Library) Amidation->Final

Caption: Workflow for generating diverse bioactive scaffolds.

Application in SAR Studies

By following the workflow above, medicinal chemists can generate a library of compounds from a single successful Suzuki coupling. This is fundamental for exploring Structure-Activity Relationships.

Table: Hypothetical SAR Library Generation

Amine Coupling Partner (R-NH₂)Final Product StructureExpected Property Modulation
Cyclopropylamine

Introduces a small, rigid, lipophilic group. Can improve metabolic stability.
Morpholine

Adds a polar, hydrogen bond-accepting group. Often used to improve solubility and ADME properties.
4-Fluorobenzylamine

Introduces an aromatic ring for potential π-stacking interactions. The fluorine can modulate pKa and block metabolic hotspots.

This systematic approach allows researchers to probe the specific interactions required for biological activity, guiding the rational design of more potent and selective drug candidates.

Conclusion

This compound is more than just a reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined structure provides a reliable and versatile platform for constructing complex biaryl systems through the robust Suzuki-Miyaura coupling reaction. The presence of a readily modifiable ester handle allows for the efficient generation of compound libraries, accelerating the critical cycle of design, synthesis, and testing in modern drug discovery. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage this powerful building block in their quest for the next generation of therapeutics.

References

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3239. Available at: [Link]

  • Schneider, N. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]

  • Tripathi, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855. Available at: [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11311–11333. Available at: [Link]

  • Google Patents. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. CN103951688A.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Israr, H., et al. (2018). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. Available at: [Link]

  • American Chemical Society Publications. (2020). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Available at: [Link]

  • Riveira, M. J., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(23), 4277. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Pharmaffiliates. (2024). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available at: [Link]

  • De Vita, D., et al. (2022). Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 M pro Inhibitors. Molecules, 27(19), 6649. Available at: [Link]

  • Whitfield, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Theses, University of Strathclyde. Available at: [Link]

  • Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Society for Tsta, 23(1), 47-53. Available at: [Link]

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Application Notes and Protocols for the Use of (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Biaryls and the Role of (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become the preeminent method for the synthesis of these vital structures, lauded for its operational simplicity, broad functional group tolerance, and the stability of its organoboron reagents.[1]

This compound is a particularly valuable building block in this context. The strategic placement of the methyl and methoxycarbonyl groups on the phenyl ring offers distinct advantages for molecular design. The electron-withdrawing nature of the methoxycarbonyl group can influence the electronic properties of the resulting biaryl, a key consideration in tuning the performance of organic semiconductors or the binding affinity of a drug candidate. Concurrently, the methyl group provides a point of steric differentiation and can impact the conformational properties of the final molecule.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide guidance on reaction optimization and troubleshooting.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[1] The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Ar-X Aryl Halide (Ar-X) Ar'-B(OH)2 This compound (Ar'-B(OH)2) Ar-Ar' Biaryl Product (Ar-Ar') Base Base Borate_Complex [Ar'-B(OH)3]-

Application Notes: Strategic Considerations for Success

The successful implementation of a Suzuki-Miyaura coupling with this compound hinges on the judicious selection of reaction parameters. The electronic and steric nature of this boronic acid—possessing a moderately electron-withdrawing ester and a sterically demanding methyl group—guides these choices.

Choice of Palladium Catalyst and Ligand

For many standard couplings, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst. However, for more challenging couplings, particularly with less reactive aryl chlorides or sterically hindered partners, a combination of a palladium(II) precatalyst like Palladium(II) acetate [Pd(OAc)₂] with a bulky, electron-rich phosphine ligand is often superior. Ligands such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) can accelerate the oxidative addition and reductive elimination steps.

The Critical Role of the Base

The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3]

  • Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used, often in aqueous solution.

  • For substrates sensitive to hydrolysis (like the methoxycarbonyl group on our boronic acid), milder bases like potassium fluoride (KF) or organic bases such as triethylamine (TEA) may be advantageous.

Solvent Systems

A variety of solvents can be employed, often as biphasic mixtures with water to dissolve the inorganic base.

  • Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are excellent choices.

  • Aromatic hydrocarbons such as toluene are also widely used.

The choice of solvent can influence reaction rates and should be optimized for each specific substrate pair.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides.

Experimental_Workflow cluster_workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Combine Reactants, Catalyst, and Base Degas Degas the Reaction Mixture Heat Heat to Reaction Temperature Monitor Monitor Progress (TLC/LC-MS) Workup Aqueous Work-up and Extraction Purify Purify by Chromatography or Recrystallization Characterize Characterize Product (NMR, MS) End Final Biaryl Product

Protocol 1: Conventional Heating

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., 2 M aqueous Na₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl halide, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the solvent, followed by the aqueous base solution, via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often improve yields.

Materials:

  • Same as Protocol 1

  • Microwave-compatible reaction vial

Procedure:

  • In a microwave-compatible reaction vial, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-150 °C for 10-40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These data are based on established protocols for structurally similar boronic acids and serve as a valuable guide for reaction planning and optimization.[1][3]

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O100685-95
21-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O90290-98
32-BromopyridinePd(OAc)₂ (2) / P(t-Bu)₃ (4)K₃PO₄Dioxane100875-85
44-ChloroanisolePd(OAc)₂ (2) / PCy₃ (4)Cs₂CO₃Toluene/H₂O1101270-80
51-Bromo-2-fluorobenzenePd(dppf)Cl₂ (3)K₂CO₃DMF/H₂O90480-90

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a fresh batch of catalyst; Switch to a stronger base (e.g., Cs₂CO₃); Increase reaction temperature.
Protodeborylation Presence of excess water; High temperature.Use anhydrous solvents and dry reagents; Lower the reaction temperature.
Homocoupling of Boronic Acid Oxygen in the reaction mixture; High catalyst loading.Thoroughly degas the reaction mixture; Reduce the catalyst loading.
Hydrolysis of Ester Strong base and prolonged heating.Use a milder base (e.g., KF); Reduce reaction time.

Conclusion

This compound is a highly effective reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented in these application notes offer a robust framework for researchers to successfully employ this versatile building block. By carefully considering the choice of catalyst, ligand, base, and solvent, a wide array of biaryl structures can be synthesized in high yields, paving the way for advancements in drug discovery and materials science.

References

  • American Chemical Society. (2024). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Available at: [Link]

Sources

(3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid as a strategic building block in modern organic synthesis. The unique trifunctional nature of this reagent, possessing a boronic acid moiety, an electron-withdrawing methoxycarbonyl group, and an electron-donating methyl group, offers a nuanced platform for the construction of complex molecular architectures.

Introduction: The Strategic Advantage of Substituted Arylboronic Acids

Arylboronic acids are foundational reagents in contemporary organic chemistry, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] These compounds are generally stable, crystalline solids that are relatively easy to handle, making them highly valuable in the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials.[1][4] The specific substitution pattern on the phenyl ring of this compound provides medicinal chemists with a powerful tool for fine-tuning the electronic and steric properties of target molecules, thereby accelerating structure-activity relationship (SAR) studies in drug discovery.[1]

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization and storage.

PropertyValueSource
CAS Number 929626-18-6[5]
Molecular Formula C9H11BO4[5]
Molecular Weight 193.99 g/mol [5]
Appearance Typically a white to off-white solidGeneral knowledge
Storage Inert atmosphere, 2-8°C[5]

Note on Stability: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). While this process is often reversible in the presence of water, it is best practice to store the reagent under anhydrous conditions to maintain its integrity. Pinacol esters of boronic acids can offer enhanced stability against hydrolysis.[6]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form a C(sp2)-C(sp2) bond. This reaction is a cornerstone of modern synthetic chemistry due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and coupling partners.[3][7]

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Aryl/Vinyl Halide/Triflate R-X->Oxidative_Addition R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative_Addition->R-Pd(II)L_n-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation Boronic_Acid (3-(MeO2C)-5-Me-Ph)B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation R-Pd(II)L_n-Ar R-Pd(II)L_n-Ar Transmetalation->R-Pd(II)L_n-Ar Reductive_Elimination Reductive Elimination R-Pd(II)L_n-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration R-Ar Coupled Product Reductive_Elimination->R-Ar

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. The conditions may require optimization based on the specific substrate.

Materials:

  • This compound

  • Aryl bromide (or iodide/triflate)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (if required, e.g., 1 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.

Plausible Synthesis of this compound

While commercially available, understanding the synthesis of this building block can be valuable. A common method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[8]

Reaction Scheme:

  • Halogen-Metal Exchange: Start with a suitably substituted dihalobenzene, for instance, methyl 3-bromo-5-methylbenzoate. React this with a strong base like n-butyllithium at low temperatures to form the corresponding aryllithium species.

  • Borylation: The aryllithium is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

  • Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final boronic acid.

Synthesis_Pathway Start Methyl 3-bromo-5-methylbenzoate Br Step1 n-BuLi, THF, -78 °C Halogen-Metal Exchange Start->Step1 Intermediate Aryllithium Species Li Step1->Intermediate Step2 B(OR)3 Borylation Intermediate->Step2 Boronate_Ester Boronate Ester B(OR)2 Step2->Boronate_Ester Step3 H3O+ Hydrolysis Boronate_Ester->Step3 Product This compound B(OH)2 Step3->Product

References

Application Notes and Protocols for Cross-Coupling with (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent, detailing not just the protocols but also the underlying chemical principles that govern reaction success.

The structure of this compound presents unique electronic and steric properties. The methoxycarbonyl group is an electron-withdrawing group, which can influence the reactivity of the boronic acid. The methyl group, while electron-donating, also adds steric bulk. Understanding these characteristics is crucial for optimizing reaction conditions to achieve high yields and purity.

Core Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds.[1][2] It involves the cross-coupling of an organoboron compound (like our subject boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3] The reaction is lauded for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and requires activation of the boronic acid by a base.[4] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization may be necessary depending on the specific substrate.

General Considerations for Optimization

Achieving high yields in Suzuki-Miyaura coupling requires careful consideration of several parameters.[5] Key variables include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[5][6] For sterically hindered or electronically deactivated substrates, more specialized catalyst systems may be required.[7][8]

Protocol 1: Standard Coupling with an Aryl Bromide

This protocol is suitable for a wide range of aryl bromides.

Materials:

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
Aryl Bromide-1.01.0-
This compound193.991.21.2232.8 mg
Pd(PPh₃)₄1155.560.030.0334.7 mg
K₂CO₃138.212.02.0276.4 mg
1,4-Dioxane---5 mL
Water---1 mL

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Degassing: Degas the solvent mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]

    • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[9]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants & Base B Establish Inert Atmosphere A->B C Add Solvents & Degas B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Filter through Celite G->H I Aqueous Washes H->I J Dry and Concentrate I->J K Column Chromatography J->K

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Coupling with an Aryl Chloride (More Challenging Substrates)

Aryl chlorides are often less reactive than their bromide or iodide counterparts. This protocol employs a more active catalyst system.

Materials:

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
Aryl Chloride-1.01.0-
This compound193.991.51.5291.0 mg
Pd₂(dba)₃915.720.020.0218.3 mg
SPhos410.470.080.0832.8 mg
K₃PO₄212.273.03.0636.8 mg
Toluene---5 mL
Water---0.5 mL

Rationale for Changes:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand such as SPhos often forms a more active catalyst capable of activating less reactive aryl chlorides.[7]

  • Base: A stronger base like potassium phosphate (K₃PO₄) is often beneficial for activating the boronic acid in more challenging couplings.

  • Solvent: Toluene is a common solvent for higher temperature reactions.

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial under an inert atmosphere, mix Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) in 1 mL of toluene and stir for 10 minutes.

  • Solvent and Catalyst Addition: Add toluene (4 mL) and water (0.5 mL) to the main reaction flask. Add the pre-formed catalyst solution via syringe.

  • Degassing: Degas the mixture by bubbling the inert gas through for 10-15 minutes.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring and Workup: Follow the same monitoring and workup procedures as described in Protocol 1.

Troubleshooting and Considerations
  • Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading, trying a different ligand/base combination, or increasing the reaction temperature.[1][5]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction. This is often promoted by excess water or base and prolonged reaction times at high temperatures. Using anhydrous solvents or a milder base like KF might be beneficial.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid can occur. This is often minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

  • Purification: The polarity of the final product will be influenced by the nature of the coupled aryl group. Adjust the solvent system for column chromatography accordingly. The presence of the methoxycarbonyl group on the boronic acid fragment generally makes the product moderately polar.

Conclusion

This compound is a versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, base, and solvent system, researchers can successfully couple this boronic acid with a wide range of aryl halides. The protocols provided herein serve as a solid foundation for developing efficient and high-yielding synthetic routes in various research and development endeavors.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. Available at: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). Available at: [Link]

  • How can the work up of Suzuki Reaction of arylbromides be best carried out? ResearchGate. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with (3-Methoxycarbonyl-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling. This guide is specifically tailored for researchers, chemists, and process development professionals encountering challenges with (3-Methoxycarbonyl-5-methylphenyl)boronic acid and similar electronically deactivated or sterically hindered substrates. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies to elevate your reaction yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced when working with this challenging boronic acid.

Q1: My Suzuki coupling with (3-Methoxycarbonyl-5-methylphenyl)boronic acid is resulting in very low to no yield. What are the primary factors I should investigate?

A1: When a Suzuki coupling with an electron-deficient boronic acid like this fails, a systematic review of your reaction parameters is critical. The methoxycarbonyl group is electron-withdrawing, which deactivates the boronic acid towards transmetalation. The primary areas to scrutinize are:

  • Catalyst System (Palladium Source & Ligand): The activity of your catalyst is paramount. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in-situ.[1] For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands which can promote the difficult oxidative addition and reductive elimination steps.[2][3]

  • Base Selection and Strength: The base is not just a passive reagent; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[4][5] However, a base that is too strong or used in aqueous conditions can promote unwanted side reactions, particularly protodeboronation and ester hydrolysis.[1][6]

  • Oxygen Contamination: Rigorous exclusion of oxygen is non-negotiable. Oxygen can lead to oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).[4]

  • Reagent Stability and Purity: Verify the purity of your starting materials. Boronic acids, especially electron-deficient ones, can be susceptible to degradation over time, primarily through protodeboronation.[1][7]

Q2: I'm observing a significant amount of methyl 3-methylbenzoate as a byproduct. What is causing this and how can I minimize it?

A2: The formation of methyl 3-methylbenzoate is a classic sign of protodeboronation . This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] Water is often the proton source for this reaction, which can be catalyzed by the base or even the palladium complex itself.[9][10]

To mitigate protodeboronation:

  • Use Milder or Non-Aqueous Bases: Strong bases in the presence of water can accelerate this side reaction.[1] Consider switching from strong bases like NaOH or Cs₂CO₃ in aqueous mixtures to milder bases like K₃PO₄ or KF.[1][9]

  • Employ Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can significantly reduce protodeboronation by removing the primary proton source.[1]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt (BF₃K).[4] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing side reactions.[8][11][12]

Q3: The methyl ester on my boronic acid is being hydrolyzed during the reaction. How can I prevent this?

A3: Ester hydrolysis is a common issue when using strong bases, especially at elevated temperatures. The methoxycarbonyl group is sensitive to saponification under basic conditions.

  • Switch to a Milder Base: This is the most direct solution. Bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are significantly less likely to cause ester hydrolysis compared to hydroxides or phosphates.[5][13]

  • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can slow the rate of hydrolysis relative to the desired coupling.

  • Use a Non-Nucleophilic Base: Consider organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), although they may require different solvent systems to be effective.

Q4: Should I be using a boronic ester or a trifluoroborate salt instead of the boronic acid?

A4: For challenging substrates like (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, using a more stable derivative is a highly recommended strategy.[4]

  • Pinacol Boronic Esters (BPin): These are much more stable than the corresponding boronic acids and are less prone to protodeboronation. They are easily prepared and handled.[4][7]

  • Potassium Trifluoroborate Salts (BF₃K): These salts are exceptionally stable to air and moisture and often exhibit enhanced reactivity.[2][4] They act as a slow-release source of the boronic acid, which is beneficial for minimizing side reactions.[11][12]

  • MIDA Boronates: These are highly stable, crystalline solids that can withstand a wide range of reaction conditions, making them ideal for complex, multi-step syntheses.[4]

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving low-yield issues based on experimental observations.

Symptom 1: No Reaction or Only Trace Product Formation

If you observe primarily unreacted starting materials, the catalytic cycle is likely stalled at one of the initial steps.

Caption: Decision tree for troubleshooting stalled Suzuki reactions.

  • Inefficient Oxidative Addition: The electron-withdrawing nature of your aryl halide partner can impact this step. However, the primary challenge with your boronic acid is the subsequent transmetalation. The choice of ligand is crucial.

    • Actionable Step: Switch to a catalyst system known for high activity with challenging substrates. Buchwald's palladacycle precatalysts (like XPhos Pd G3 or G4) are highly recommended as they are air-stable and provide a reliable source of active Pd(0).[1] Pair them with bulky, electron-rich biarylphosphine ligands.

  • Failed Transmetalation: This is the most probable bottleneck. The boronic acid is not sufficiently activated to transfer its organic group to the palladium center.

    • Actionable Step: Re-evaluate your base. The base must be strong enough to form the "ate" complex (boronate), which is the active species in transmetalation.[14] Potassium phosphate (K₃PO₄) is often a good choice as it is strong but generally does not cause as much ester hydrolysis as hydroxides.[9] Ensure the base is finely powdered and, if running anhydrously, thoroughly dried.[1]

  • Poor Solubility: If any of the reaction components (aryl halide, boronic acid, or base) are not adequately dissolved, the reaction will be slow or incomplete.

    • Actionable Step: Change the solvent system. Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water (e.g., 10:1 ratio), are very effective.[1] For anhydrous conditions, toluene or 2-MeTHF can be excellent choices.

Symptom 2: Significant Byproduct Formation (Protodeboronation & Homocoupling)

Observing byproducts indicates that the catalyst is active, but undesired reaction pathways are outcompeting the desired cross-coupling.

G cluster_0 Suzuki Catalytic Cycle cluster_1 Side Reactions Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)₂ (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OH)₂ Ar'-B(OH)₂ Protodeboronation Protodeboronation Ar'-B(OH)₂->Protodeboronation H⁺ Source (e.g., H₂O) Homocoupling Homocoupling Ar'-B(OH)₂->Homocoupling O₂ / Pd Ar'-H Ar'-H Protodeboronation->Ar'-H Ar'-Ar' Ar'-Ar' Homocoupling->Ar'-Ar'

Sources

Technical Support Center: Protodeboronation of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet often misunderstood side reaction in organic synthesis: the protodeboronation of substituted phenylboronic acids. My aim here is not just to provide procedural fixes, but to foster a deeper understanding of the underlying mechanisms to empower you to proactively mitigate this issue in your future experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in my reaction?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of a phenylboronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively converting your starting material into a simple arene.[1] This process is a significant issue as it consumes your valuable boronic acid, leading to reduced yields of your desired product.[2][3] Furthermore, it introduces a byproduct that can complicate the purification of your target molecule.[3] This side reaction is particularly prevalent in popular cross-coupling reactions like the Suzuki-Miyaura coupling, which are often performed under conditions that can inadvertently promote protodeboronation.[1][2][4]

Q2: I'm observing significant protodeboronation. What are the most likely causes?

A: The propensity for a substituted phenylboronic acid to undergo protodeboronation is highly dependent on several factors. Understanding these can help you diagnose the issue in your specific system:

  • pH of the Reaction Medium: The pH is a critical factor.[1][5] Both acidic and basic conditions can catalyze protodeboronation, though the mechanisms differ.[1]

    • Basic Conditions: Many cross-coupling reactions are run in the presence of a base.[2] The base reacts with the boronic acid to form a boronate species ([ArB(OH)₃]⁻), which is often more susceptible to protonolysis.[1][2][6] High pH environments (e.g., pH > 13) generally accelerate this process.[2][7][8][9]

    • Acidic Conditions: General acid catalysis can also promote protodeboronation, involving the direct protonation of the aryl ring.[1][4]

  • Presence of Water: Water often acts as the proton source for the cleavage of the C-B bond.[1][3] While many coupling reactions tolerate or even require aqueous conditions, excessive water can exacerbate protodeboronation.

  • Elevated Temperatures: Higher reaction temperatures invariably increase the rate of most chemical reactions, including the undesired protodeboronation.[3][10]

  • Nature of Substituents: The electronic properties of the substituents on the phenyl ring play a crucial role.

    • Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) can increase the rate and yield of protodeboronation under acidic conditions.[4]

    • Electron-withdrawing groups (e.g., -F, -CF₃, -NO₂) can make the corresponding arylboronic acids highly unstable, particularly under basic conditions.[6][7][8] Arylboronic acids with two ortho-substituents are especially prone to rapid, base-mediated C-B bond cleavage.[8][11]

  • Catalyst System: In the context of cross-coupling reactions, the transition metal catalyst (e.g., palladium) can sometimes facilitate protodeboronation.[3]

Troubleshooting Guides

Scenario 1: Low yield of desired product with the corresponding arene as the major byproduct.

This is the classic presentation of a significant protodeboronation issue. Here’s a systematic approach to troubleshoot:

Step 1: Evaluate Your Reaction Conditions

ParameterPotential IssueRecommended Action
Base Strong bases (e.g., NaOH, KOH) can create a high pH environment, accelerating protodeboronation.Switch to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[10]
Temperature High temperatures increase the rate of decomposition.Determine the lowest effective temperature for your desired transformation. A more active catalyst system might allow for a reduction in temperature.[3][10]
Solvent High concentration of a proton source (e.g., water).If your reaction tolerates it, consider using anhydrous solvents.[3][10] If water is necessary, minimize the amount used.
Reaction Time Prolonged reaction times provide more opportunity for decomposition.Monitor your reaction closely (e.g., by TLC, LC-MS) and work it up as soon as it reaches completion.[10]

Step 2: Consider the Stability of Your Boronic Acid

Some substituted phenylboronic acids are inherently unstable. If you are working with a particularly electron-deficient or sterically hindered boronic acid, you may need to employ more advanced strategies:

  • Use a Protected Boronic Acid Derivative: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable than the corresponding boronic acids.[4] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration low and minimizing decomposition.[1][2] Potassium trifluoroborate salts (ArBF₃K) also offer enhanced stability.[4]

Experimental Protocol: Preparation of a Phenylboronic Acid MIDA Ester

  • To a solution of the phenylboronic acid (1.0 equiv) in a suitable solvent (e.g., THF), add N-methyliminodiacetic acid (1.1 equiv).

  • Stir the mixture at room temperature. The MIDA ester will often precipitate from the solution.

  • Isolate the solid by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.

  • The resulting MIDA boronate can then be used directly in your cross-coupling reaction.

*dot graph TD { A[Start with Phenylboronic Acid] --> B{Reaction Conditions}; B --> C{High Base Concentration?}; C -->|Yes| D[Switch to Milder Base]; C -->|No| E{High Temperature?}; E -->|Yes| F[Lower Reaction Temperature]; E -->|No| G{Excess Water?}; G -->|Yes| H[Use Anhydrous Conditions]; G -->|No| I{Inherently Unstable Boronic Acid?}; I -->|Yes| J[Use Protected Derivative(MIDA Ester or Trifluoroborate)]; I -->|No| K[Optimize Catalyst System]; D --> L[Re-run Experiment]; F --> L; H --> L; J --> L; K --> L; L --> M[Analyze Results]; } * Caption: Troubleshooting workflow for protodeboronation.

Scenario 2: Inconsistent results and poor reproducibility.

If you are observing batch-to-batch variability, the quality and storage of your boronic acid may be the culprit.

  • Quality of Starting Material: Boronic acids can dehydrate to form cyclic anhydrides (boroxines). While this is often a reversible process, the purity of your starting material can affect reaction kinetics. Ensure you are using high-purity boronic acids.[10]

  • Storage: Store your boronic acids in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation over time.[10]

Understanding the Mechanisms

A deeper understanding of the reaction mechanisms can guide your troubleshooting efforts. Protodeboronation can proceed through several pathways depending on the pH and the nature of the aryl group.

Protodeboronation_Mechanisms

Base-Catalyzed Protodeboronation: This is often the most relevant pathway in cross-coupling reactions.[2][6] The reaction proceeds via the formation of the more nucleophilic boronate anion, which is then protonated by a proton source like water.[1] For highly electron-deficient arylboronic acids, the mechanism can even involve the formation of a transient aryl anion.[5][7][9]

Acid-Catalyzed Protodeboronation: This pathway involves electrophilic aromatic substitution, where a proton replaces the boronic acid group.[1][4] This is generally more significant for electron-rich arylboronic acids.

Analytical Monitoring

To effectively troubleshoot, you need reliable methods to monitor the extent of protodeboronation.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the workhorse for quantifying the consumption of your starting boronic acid and the formation of the protodeboronated byproduct.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the protodeboronated arene. ¹¹B NMR can be particularly useful for observing changes in the boron environment, which can signal degradation.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying and confirming the mass of the byproduct, especially in complex reaction mixtures.[12]

By understanding the causes of protodeboronation and employing a systematic troubleshooting approach, you can significantly improve the efficiency and reproducibility of your reactions involving substituted phenylboronic acids.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • The proposed mechanism for protodeboronation of arylboronic acids. (n.d.).
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Protodeboron
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (2017). LJMU Research Online.
  • Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. (n.d.). Benchchem.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). PubMed.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017).
  • Al-Zoubi, R. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
  • ELECTROPHILIC DISPLACEMENT REACTIONS: XV. KINETICS AND MECHANISM OF THE BASE-CATALYZED PROTODEBORONATION OF ARENEBORONIC ACIDS. (2025).
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021).
  • preventing protodeboronation of 3-Thienylboronic acid. (n.d.). Benchchem.
  • Development of Organic Transformations Based on Protodeboronation. (2016).
  • Boronic acid. (n.d.). Wikipedia.
  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
  • Arylboronic Acids. (n.d.).
  • For the pro's (Suzuki). (2024). Reddit.
  • Protodeboronation and its application in synthesis. (n.d.).
  • Purific
  • Two transition states for PDeB of phenyl boronic acid by water... (n.d.).
  • Transition metals catalyzed protodeboronation reactions. (n.d.).
  • How to purify boronic acids/boronate esters?. (2016).
  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
  • Protodeboron
  • Process for purification of boronic acid and its derivatives. (2005).
  • Analytical techniques for monitoring the degradation of benzylboronic acid. (n.d.). Benchchem.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society.
  • ANALYTICAL METHODS. (n.d.). Toxicological Profile for Boron - NCBI Bookshelf.

Sources

Technical Support Center: Optimizing Catalyst Loading for (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize catalyst loading and overall conditions for Suzuki-Miyaura cross-coupling reactions involving (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid. This substrate presents unique challenges due to its electronic properties, making careful optimization critical for success.

Introduction: The Challenge of an Electron-Deficient Boronic Acid

This compound is considered an electronically deactivated substrate. The methoxycarbonyl (-CO₂Me) group is strongly electron-withdrawing, which can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This deactivation makes the boronic acid more susceptible to side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to lower yields of the desired product.[1][2] Therefore, simply increasing the catalyst loading is often not the most effective solution. A more nuanced approach involving the careful selection of the catalyst, ligand, base, and solvent is required.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions with this boronic acid?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point. However, due to the deactivated nature of this substrate, it is not uncommon for optimizations to require loadings up to 5 mol%. The goal of optimization is to find the lowest possible loading that provides a high yield in a reasonable timeframe to minimize cost and residual palladium in the final product.

Q2: Which palladium sources and ligands are most effective for this type of substrate?

A2: While traditional catalysts like Pd(PPh₃)₄ can be attempted, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results for challenging substrates.[3] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families are highly recommended as they are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] Pre-catalysts, which are more stable and readily form the active Pd(0) species, are also an excellent choice.[3][5]

Q3: How does the choice of base impact the reaction?

A3: The base plays a critical role in activating the boronic acid for transmetalation.[6][7][8] However, a base that is too strong or used in excess can accelerate the undesired protodeboronation side reaction.[1] For this compound, it is often beneficial to start with milder bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) rather than stronger bases like sodium or potassium hydroxide. Cesium carbonate (Cs₂CO₃) can also be effective, particularly in cases of steric hindrance.[9]

Q4: Why is my reaction stalling or showing low conversion despite a high catalyst loading?

A4: High catalyst loading is not a panacea and can sometimes be detrimental. If the reaction stalls, it often points to catalyst deactivation or inhibition. Potential causes include:

  • Oxygen Contamination: Inadequate degassing of solvents and reagents can lead to oxidation of the phosphine ligands and the Pd(0) catalyst.[1][10]

  • Protodeboronation: The starting boronic acid may be degrading faster than it is coupling.[1]

  • Inhibition by Reactants/Products: Lewis-basic functional groups on your substrates or in your product can sometimes coordinate to the palladium center and inhibit catalysis.[11]

  • Poor Solubility: One or more of your reagents may not be sufficiently soluble in the chosen solvent system.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

You've run the reaction with a standard catalyst like Pd(PPh₃)₄ and K₂CO₃ in toluene/water, but the yield is below 20%. What are the next steps?

This is a common issue stemming from the electronically deactivated nature of the boronic acid. The initial catalyst system is likely not active enough to promote the reaction efficiently before the boronic acid degrades.

Causality Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Diagnostic Steps & Solutions:

  • Verify Reagent Integrity: First, ensure that the boronic acid has not degraded during storage. Also, confirm the purity of your aryl halide, solvent, and base. Ensure your reaction setup is truly inert by thoroughly degassing the solvent and using a robust nitrogen or argon atmosphere.[1][10]

  • Catalyst and Ligand Screening: The most critical step is to move to a more powerful catalyst system. Simple tetrakis(triphenylphosphine)palladium(0) is often insufficient for such substrates. A screening approach is highly recommended.

    Table 1: Recommended Starting Conditions for Catalyst Screening

    Catalyst Precursor (1-2 mol%) Ligand (1.1-1.2 eq. to Pd) Base (2.0 eq.) Solvent Temp (°C)
    Pd₂(dba)₃ SPhos K₃PO₄ Dioxane 80-100
    Pd(OAc)₂ P(t-Bu)₃ K₃PO₄ Toluene 80-100
    Pd₂(dba)₃ XPhos Cs₂CO₃ THF 65

    | Pd(dppf)Cl₂ | (none needed) | K₂CO₃ | DMF | 90 |

  • Optimize the Base: The choice of base is crucial.[10] A milder base like K₃PO₄ can suppress the protodeboronation side reaction that is common with electron-deficient boronic acids.[1]

Problem 2: Significant Byproduct Formation (Homocoupling & Protodeboronation)

You are observing the desired product, but also significant amounts of a biaryl byproduct from the boronic acid (homocoupling) and the deboronated starting material.

This indicates that side reactions are competing effectively with the desired cross-coupling pathway.

Causality and Catalytic Cycle:

Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[1][3] Protodeboronation is driven by the presence of a proton source (like water) and is accelerated by strong bases and higher temperatures.[1]

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-X PdII Ar-Pd(II)-X(L2) OA->PdII Trans Transmetalation (Often Rate-Limiting) PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L2) Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regenerates Product Ar-Ar' (Product) RE->Product Side1 Protodeboronation (Ar'-H) Side2 Homocoupling (Ar'-Ar') Boronic Ar'B(OH)2 + Base Boronic->Trans [Ar'B(OH)3]- Boronic->Side1 H+ Source Boronic->Side2 O2, Pd(II)

Caption: Suzuki-Miyaura cycle with competing side reactions.

Solutions:

  • Rigorous Degassing: The primary cause of homocoupling is often oxygen.[1][3] Ensure your solvent is thoroughly degassed using a freeze-pump-thaw technique (3 cycles) or by bubbling with an inert gas (e.g., argon) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Use Anhydrous Conditions: While many Suzuki reactions tolerate water, for substrates prone to protodeboronation, minimizing water can be beneficial.[1] Use anhydrous solvents and consider a base like potassium fluoride (KF) or carefully dried K₃PO₄.

  • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[1] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[1]

  • Lower Reaction Temperature: If the catalyst system is sufficiently active, lowering the temperature can often reduce the rate of side reactions more than the desired coupling reaction.

Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol is a robust starting point for screening conditions.

  • Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).

  • Catalyst Addition: If using a pre-formed catalyst (e.g., Pd(dppf)Cl₂), add it now (0.002 mmol, 2 mol%). If generating the catalyst in situ, add the palladium source (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.0022 mmol, 2.2 mol%).

  • Inerting: Cap the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add 1.0 mL of degassed solvent (e.g., Dioxane) via syringe.

  • Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by HPLC, GC-MS, or TLC.[12][13][14] This data is crucial for determining if the reaction is stalling or proceeding slowly.[15][16]

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUr1UKr_39nFgGfDDv8tLknr6wm3SyA2wz94dH8QkcuPgHfVWsu76eKIaBO-4d_N6GV2KSpj4Eie5E6QpVMgj3ZVQpJuBxgD204OSOb1AjoQeRPuO9-HXTtDy7DKvjxzuUeyfzhgXbGXwuE-lSlS-0uvgaTq4sb-jL5Zcd4CrtFph5JK25hLRYXwf3ox5H9r2eKavv-8wAPyC_BsCq2QTYH6Nx2awVc8DJAwPEl_dMT2S_Loj_mVukpkxuWVwcJ1bF]
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjnBC4LFdkGD7kNBwkqDmh4lirKJ4cMFiPzOQavqQ8tYeLMBTuoHRcmwvlEqcPGYWsjYkTR7uB5QOM_W3k3j7fKlUNea-w0YOJXvj85MPEyjl25LIYe1kuaoh0KqNksoFVefW0qN8IOeDIGDilW0blpxsFJ2nyv0FWNZZngE1uiuqlOkFn08X07vIMkcvOCch1tDKh1LWrBwppzejkR6JqAlw21e9NM0dzzaIz56tmb8DYKmes3ysyL-yIph_xceKwupW29vl8IMu4oXZQOyAnndC6Giasl_pPmQ==]
  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [URL: https://www.researchgate.net/post/Why_cant_I_achieve_good_yields_for_this_Suzuki_reaction]
  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-catalyst-loading-for-Suzuki-Miyaura-coupling_fig2_265383562]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-en/]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction]
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/catalysis-and-inorganic-chemistry/kitalysis-suzuki-miyaura-screening]
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. [URL: https://doi.org/10.1039/D3SC00438A]
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [URL: https://fulir.irb.hr/id/eprint/10399/1/adsc.
  • Screening of different bases for Suzuki coupling. ResearchGate. [URL: https://www.researchgate.net/figure/Screening-of-different-bases-for-Suzuki-coupling-a_tbl2_319481710]
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [URL: https://open.library.ubc.ca/collection/ubctheses/24/etd?id=1.0422384]
  • Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExAeXyYnt70OxY4IyUsVBJa6HifAAD7YTCI9GulM647E3ypk7M_rqiNwVuqjz_9OU0HF_j2loyFHrPNfALh3UYj1zvrlyPGlH_4rXweIQMKOxYpufjpiLATPwBZNrFihiEEWUmgqhJAiU6qdVFYWoPr2g39rLsa1oX-WN7Qp5A9c9J7MY9FT4nXnlhyC43q-OwESsF2L5o_S5f7xW-f_XXFVzvGezYDxU=]
  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. [URL: https://www.mdpi.com/2073-4344/12/12/1638]
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-catalyst-loading-for-the-Suzuki-Miyaura-cross-coupling-reaction-a_tbl2_265882046]
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [URL: https://doi.org/10.1039/C6RE00153J]
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cctc.201301080]
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/63e1c45f0918b14a2688081a]
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/ogq99k/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development (ACS Publications). [URL: https://pubs.acs.org/doi/10.1021/op060107c]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948952/]
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/257850810_Computational_Characterization_of_the_Role_of_the_Base_in_the_Suzuki-Miyaura_Cross-Coupling_Reaction]
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c02118]
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [URL: https://doi.org/10.1039/D4QO02335H]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [URL: https://www.researchgate.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9633246/]
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15291546/]
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/812a6f1d86d65377f3e82b79339e7284f2b96e4a]

Sources

Technical Support Center: Optimizing (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed to address the challenges associated with substrates like (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, which, due to its electronic and steric properties, requires careful optimization to achieve rapid and high-yielding conversions. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic understanding into the following troubleshooting guides and FAQs to empower your research.

Troubleshooting Guide: From Slow Reactions to High Yields

This section directly addresses the most common issues encountered when working with this electron-deficient and moderately hindered boronic acid.

Q1: My reaction is incredibly slow or has stalled completely. What are the primary causes and how can I accelerate it?

A1: A slow or stalled reaction with this substrate typically points to two bottlenecks in the catalytic cycle: slow oxidative addition to your coupling partner or, more commonly, inefficient transmetalation. The electron-withdrawing methoxycarbonyl group deactivates the boronic acid, making it less nucleophilic and thus slower to transmetalate onto the palladium center.

Immediate Actions:

  • Increase Temperature: Cautiously increasing the reaction temperature in 10 °C increments (e.g., from 80 °C to 100 °C) can often overcome the activation energy barrier for both oxidative addition and transmetalation. However, be aware that excessive heat can accelerate catalyst decomposition and protodeboronation.[1]

  • Switch to a More Active Ligand: Standard ligands like PPh₃ are often insufficient. Move to a modern, electron-rich, and bulky biaryl monophosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote faster rates of both oxidative addition and the crucial reductive elimination step, accelerating the entire catalytic cycle.[2][3][4]

  • Re-evaluate Your Base: The base is not just a spectator; it's critical for activating the boronic acid to form the more reactive boronate species.[5][6] If you are using a mild base (e.g., Na₂CO₃), switching to a stronger base like K₃PO₄ or Cs₂CO₃ can significantly increase the concentration of the active boronate and accelerate transmetalation.

Q2: I'm observing very low to no yield of my desired product, even after extended reaction times. What should I investigate first?

A2: Low or no yield is often a symptom of either catalyst deactivation or, more likely with this substrate, decomposition of the boronic acid before it can couple. The primary suspect is a side reaction called protodeboronation.

Systematic Checks:

  • Confirm Reagent Integrity: Ensure your palladium catalyst and phosphine ligands have not been compromised by air or moisture.[1] Phosphine ligands are particularly prone to oxidation. Use fresh reagents and store them properly under an inert atmosphere.

  • Verify Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[1][7] Ensure your solvent is thoroughly degassed and the reaction is set up and maintained under a positive pressure of argon or nitrogen. A common procedure involves at least three cycles of evacuating and backfilling the reaction vessel with inert gas.[1]

  • Test for Protodeboronation: Analyze your crude reaction mixture by LC-MS or ¹H NMR. The presence of methyl 3-methylbenzoate (the byproduct of protodeboronation) is a definitive sign that your boronic acid is decomposing.

Q3: I've confirmed that protodeboronation is the major side reaction. How can I suppress it?

A3: Protodeboronation is the protonolysis of the C-B bond and is a well-known issue for electron-deficient boronic acids, especially under basic, aqueous conditions.[8][9][10] The key is to make the desired Suzuki coupling kinetically more favorable than this decomposition pathway.

Mitigation Strategies:

  • Use a More Stable Boron Reagent: Convert the boronic acid into a more stable derivative. This is one of the most robust solutions. Pinacol esters, MIDA boronates, or aryltrifluoroborates are significantly more resistant to premature decomposition.[1][11][12] These reagents often release the active boronic acid species slowly into the reaction, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[11]

  • Minimize Water: While many Suzuki protocols use aqueous bases, water can be the proton source for protodeboronation.[9] Consider using an anhydrous solvent system with a base like potassium fluoride (KF) or using a minimal amount of water (e.g., a 10:1 organic/water ratio).

  • Employ a Faster Catalytic System: A highly active catalyst can consume the boronic acid in the productive coupling cycle before it has time to decompose. Using a modern precatalyst, such as an XPhos Pd G3 or SPhos Pd G4, generates the active Pd(0) species rapidly and promotes very fast coupling, effectively outrunning the protodeboronation side reaction.[4]

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing and solving common issues with this specific coupling.

Troubleshooting_Workflow start_node start_node problem_node problem_node check_node check_node action_node action_node success_node success_node start Start Experiment problem Low Yield / Slow Reaction start->problem check_reagents Check Reagent Quality (Catalyst, Ligand, Solvent) problem->check_reagents check_setup Verify Inert Setup (Degas Solvent, Purge Headspace) check_reagents->check_setup analyze_side_products Analyze Crude Mixture (LC-MS / NMR) check_setup->analyze_side_products protodeboronation Protodeboronation Detected? analyze_side_products->protodeboronation action_boron Use Stable Boron Reagent (Pinacol Ester, MIDA Boronate) protodeboronation->action_boron Yes action_fast_catalyst Use Faster Precatalyst (e.g., XPhos Pd G3) protodeboronation->action_fast_catalyst Yes action_water Minimize Water Content protodeboronation->action_water Yes action_ligand Switch to Bulky, e--rich Ligand (SPhos, XPhos) protodeboronation->action_ligand No success High Yield Achieved action_boron->success action_fast_catalyst->success action_water->success action_base Use Stronger Base (K3PO4, Cs2CO3) action_ligand->action_base action_temp Increase Temperature action_base->action_temp action_temp->success

Caption: A logical workflow for troubleshooting Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: What is the best "first-pass" set of conditions for coupling this compound with a standard aryl bromide?

A1: For a challenging substrate like this, starting with a robust, modern catalyst system is crucial to save time and material. A generic Pd(PPh₃)₄ catalyst is likely to give poor results. We recommend the following as a high-probability starting point.

ComponentRecommendationRationale
Aryl Halide 1.0 equivThe limiting reagent.
Boronic Acid 1.2 - 1.5 equivA slight excess ensures complete consumption of the halide.
Pd Precatalyst XPhos Pd G3 (1-2 mol%)A highly active, air-stable precatalyst that ensures rapid generation of the active Pd(0) species, crucial for outcompeting boronic acid decomposition.[4]
Base K₃PO₄ (2.0 - 3.0 equiv)A strong base that effectively generates the active boronate for transmetalation.[7]
Solvent 1,4-Dioxane / H₂O (10:1)A common, effective solvent system.[7] Minimizing water helps suppress protodeboronation. The solvent should be rigorously degassed.
Temperature 80 - 100 °CA good starting range to balance reaction rate against potential degradation.

Q2: How does my choice of aryl halide coupling partner (I, Br, Cl, OTf) affect the reaction?

A2: The identity of the leaving group on your coupling partner dramatically affects the rate of the oxidative addition step, which is often the rate-limiting step of the entire cycle.[13] The general reactivity trend is I > Br > OTf >> Cl .[1][14]

  • Aryl Iodides & Bromides: These are generally reactive and compatible with the conditions listed above.

  • Aryl Triflates (OTf): Also quite reactive, similar to bromides.

  • Aryl Chlorides: These are the most challenging partners due to the strength of the C-Cl bond. Coupling with aryl chlorides almost always requires a highly active catalyst system featuring a very electron-rich and bulky ligand (like XPhos or SPhos) to facilitate the difficult oxidative addition step.[13][15]

Q3: What is the Suzuki-Miyaura catalytic cycle and where are the failure points for my substrate?

A3: The cycle involves three main steps. For your specific boronic acid, the transmetalation step is intrinsically slow, and the stability of the boronic acid itself is a major vulnerability.

Catalytic_Cycle cluster_cycle Suzuki-Miyaura Cycle pd0_node pd0_node pd2_node pd2_node reaction_step reaction_step side_reaction side_reaction pd0 L₂Pd⁰ (Active Catalyst) oa_complex L₂PdII(Ar¹)(X) pd0->oa_complex Oxidative Addition tm_complex L₂PdII(Ar¹)(Ar²) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar¹-Ar² tm_complex->product aryl_halide Ar¹-X aryl_halide->oa_complex boronic_acid Ar²-B(OH)₂ boronic_acid->tm_complex protodeboronation Protodeboronation (Decomposition) boronic_acid->protodeboronation H₂O, Base base Base base->tm_complex

Sources

Technical Support Center: Purification of Products from (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with the products of reactions utilizing this versatile reagent, particularly in Suzuki-Miyaura cross-coupling. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve high-purity compounds.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most immediate questions that arise during the purification workflow.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: In a typical Suzuki-Miyaura coupling reaction, the crude product is rarely pure. You should anticipate the presence of several classes of impurities:

  • Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.

  • Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid (a boronic acid dimer) or two molecules of the aryl halide. The boronic acid homocoupling is often promoted by the presence of molecular oxygen or Pd(II) species.[1][2][3][4]

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, resulting in methyl 3-methylbenzoate. This side reaction is common, especially with heteroaryl boronic acids or under harsh aqueous conditions.[5]

  • Catalyst Residues: Palladium in various forms, including palladium black, which can precipitate out of the solution.[1][6]

  • Ligand-Related Impurities: Degradation products from phosphine ligands, if used.

Q2: How can I effectively remove the palladium catalyst after the reaction?

A: Removing the palladium catalyst is crucial, especially for pharmaceutical applications. A multi-step approach is most effective:

  • Initial Filtration: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite®. This will remove the bulk of the precipitated palladium black.[7]

  • Aqueous Washes: Some palladium salts can be removed during the aqueous work-up.

  • Adsorbent Treatment: For trace amounts, passing the organic solution through a plug of silica gel can be effective. Specialized palladium scavengers are also commercially available for more stringent requirements.

  • Recrystallization: This is often very effective at excluding metal impurities from the crystal lattice of the final product.[8]

Q3: My product is streaking badly on the silica gel TLC plate. What does this indicate and how can I fix it?

A: Streaking on a TLC plate often suggests that the compound is either highly polar and interacting strongly with the silica, or it is degrading on the acidic surface of the silica gel. Boronic acids and their pinacol esters are known to behave this way.[9] To address this:

  • Modify the Mobile Phase: Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent. This can improve the spot shape by competing for active sites on the silica.

  • Use a Different Stationary Phase: Consider using neutral alumina for your TLC and column chromatography.[10]

  • Treat the Silica Gel: For column chromatography, using silica gel that has been impregnated with boric acid can suppress the over-adsorption and degradation of boronic esters, leading to better purification.[11][12]

Q4: Can I use a simple liquid-liquid extraction to purify my product?

A: A well-designed liquid-liquid extraction is a powerful first purification step, particularly for removing unreacted boronic acid. By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃), the acidic this compound is converted into its water-soluble boronate salt, which partitions into the aqueous phase.[13][14] However, this will not remove non-acidic impurities like the aryl halide starting material or homocoupling byproducts. Therefore, extraction is typically followed by chromatography or recrystallization.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving specific purification challenges.

Problem: Persistent Contamination with Unreacted Boronic Acid
  • Root Cause Analysis: The primary reason for this is an incomplete reaction or the use of excess boronic acid. Its acidic nature can make it "sticky" during chromatography, causing it to co-elute with the desired product.

  • Validated Solution: Basic Aqueous Wash Protocol

    • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer twice with a 1M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This converts the boronic acid to its highly polar, water-soluble boronate salt.[13]

    • Caution: Be mindful of the methoxycarbonyl group on your boronic acid and potentially your product. Prolonged exposure to strong bases can cause hydrolysis of the ester. Keep the wash times brief and avoid leaving the mixture overnight.

    • Wash the organic layer with water, then with brine to remove residual base and water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Problem: Separation of Product from Homocoupled Byproducts
  • Root Cause Analysis: The homocoupling of this compound results in dimethyl 5,5'-dimethyl-[1,1'-biphenyl]-3,3'-dicarboxylate. This byproduct often has a polarity very similar to the desired cross-coupled product, making separation by standard chromatography challenging.

  • Validated Solution: Optimized Chromatography and Recrystallization

    1. High-Resolution Flash Column Chromatography:

    • Principle: Exploiting minor differences in polarity requires a high-resolution separation. This is achieved by using a fine mesh silica gel (e.g., 230-400 mesh), a long column, and a shallow solvent gradient.

    • Protocol:

      • Dry-load the crude material onto silica gel for a more uniform application.

      • Start with a low-polarity eluent system (e.g., 95:5 Hexanes:Ethyl Acetate).

      • Gradually increase the polarity of the eluent. A shallow gradient (e.g., increasing ethyl acetate content by 1-2% every few column volumes) is more effective than a steep one.

      • Collect small fractions and analyze them carefully by TLC or LC-MS.

    2. Recrystallization:

    • Principle: If the product and byproduct have different solubilities in a particular solvent system, recrystallization can be an excellent method for purification.

    • Protocol:

      • Dissolve the impure solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol, ethyl acetate).[8]

      • Slowly add a "non-solvent" (e.g., hexanes, water) in which the product is poorly soluble, until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

      • Isolate the crystals by vacuum filtration. The impurities will ideally remain in the mother liquor.

Troubleshooting Logic Flow

The following diagram outlines a decision-making process for purification strategy.

Purification_Workflow Start Crude Reaction Mixture Filter Filter through Celite® to remove Pd Black Start->Filter Initial Step TLC Analyze by TLC/LC-MS IsPure Is Product >95% Pure? TLC->IsPure Workup Perform Basic Aqueous Wash (e.g., 1M NaOH) Workup->TLC Post-Workup Filter->Workup CheckPurity1 Re-analyze Purity Chromatography Column Chromatography IsPure->Chromatography No FinalProduct Pure Product IsPure->FinalProduct  Yes CheckPurity2 Analyze Fractions Chromatography->CheckPurity2 Combine Combine Pure Fractions CheckPurity2->Combine IsSolid Is Product a Solid? Combine->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize Yes, for higher purity IsSolid->FinalProduct No, or if purity is sufficient Recrystallize->FinalProduct

Caption: A decision tree for purifying Suzuki coupling products.

Section 3: Standardized Purification Protocols

Protocol A: General Work-up and Liquid-Liquid Extraction

This protocol is the first step after stopping the reaction and aims to remove the catalyst, base, and unreacted boronic acid.

  • Reaction Quench: Cool the reaction vessel to room temperature.

  • Dilution: Add ethyl acetate (EtOAc) to dilute the reaction mixture.

  • Catalyst Removal: Filter the mixture through a 1-inch pad of Celite® in a Büchner funnel to remove precipitated palladium black. Wash the Celite pad with additional EtOAc.[7]

  • Transfer: Combine the filtrates and transfer to a separatory funnel.

  • Basic Wash: Add an equal volume of 1M K₂CO₃ solution. Shake gently and allow the layers to separate. Drain the aqueous layer. Repeat once more.

  • Neutral Wash: Wash the organic layer with deionized water.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to facilitate the removal of water.

  • Drying and Concentration: Drain the organic layer into a flask containing anhydrous MgSO₄. Swirl and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol B: Flash Column Chromatography on Boric Acid-Treated Silica

This method is particularly useful if you are purifying a boronic ester derivative or if you experience product degradation on standard silica.[11][12]

  • Prepare Treated Silica: Create a slurry of silica gel in a 1% boric acid solution in water. Remove the water by rotary evaporation until a free-flowing powder is obtained. Dry thoroughly in an oven at 110 °C for several hours.

  • Pack the Column: Pack the column with the boric acid-treated silica gel using your starting eluent (e.g., Hexanes:EtOAc).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or your eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent mixture. Gradually increase the polarity based on TLC analysis of the separation.

  • Analysis: Collect fractions and analyze by TLC, combining those that contain the pure product.

Chromatography Solvent System Comparison
Impurity TypeStationary PhaseRecommended Mobile Phase System (Gradient)Rationale
Homocoupled Byproducts Standard Silica GelHexanes / Ethyl AcetateGood for separating non-polar to moderately polar compounds. A shallow gradient is key.
Unreacted Aryl Halide Standard Silica GelHexanes / Ethyl AcetateThe halide is typically less polar than the biaryl product and will elute first.
Polar Impurities / Degradation Neutral AluminaHexanes / Dichloromethane or Hexanes / Ethyl AcetateAlumina is less acidic than silica and can prevent the degradation of sensitive compounds.[10]
Boronic Ester Product Boric Acid-Treated SilicaHexanes / Ethyl AcetateReduces Lewis basicity of silica, preventing over-adsorption and degradation of the boronic ester.[12]

Section 4: Purity Assessment

After purification, it is essential to confirm the identity and purity of your final product using orthogonal analytical techniques.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is the primary method for confirming the identity of the product and identifying any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and provides a quantitative assessment of its purity.[15]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the precise purity of the final compound, often with a UV detector. Developing a robust HPLC method is crucial for quality control.

General Purification Workflow Diagram

This diagram illustrates the overall sequence from a completed reaction to the final, pure compound.

purification_flow reaction Completed Reaction Mixture workup Aqueous Work-up (Basic/Neutral Washes) reaction->workup concentration Solvent Removal (Rotovap) workup->concentration crude_product Crude Product concentration->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, LC-MS, HPLC) pure_product->analysis

Caption: General workflow for product purification.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2015). Chemistry Letters, 44(8), 1042-1044. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2015). ResearchGate. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. [Link]

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Trying to remove a boronic acid in a workup. Help! : r/chemistry. (2017). Reddit. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters Corporation. [Link]

  • Purification of boronic acids? : r/chemistry. (2017). Reddit. [Link]

  • Common Byproducts in Suzuki Coupling. (2023). YouTube. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Catalysts, 13(1), 53. [Link]

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for purification of boronic acid and its derivatives. (2005).
  • What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2003). Angewandte Chemie International Edition, 42(44), 5400-5404. [Link]

  • Suzuki–Miyaura Coupling Reaction Product Isolation. (2023). ResearchGate. [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. (2021). ResearchGate. [Link]

  • Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry. (2022). Reddit. [Link]

  • Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. (2024). Hydrometallurgy, 223, 106206. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2007). Organic Process Research & Development, 11(3), 569-575. [Link]

  • Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. (2021). Oriental Journal of Chemistry, 37(1). [Link]

  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021). Minerals, 11(3), 246. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. (2024). Reddit. [Link]

  • A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology. (2010). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Recyclable Catalysts for Suzuki–Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin. (2011). Synlett, 2011(13), 1863-1867. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2018). ACS Catalysis, 8(11), 10041-10046. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

Sources

Technical Support Center: Arylboronic Acid Stability and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for arylboronic acids. As a cornerstone of modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, the integrity of your arylboronic acid is paramount to achieving reproducible and high-yielding results. However, their sensitivity to environmental factors is a frequent source of experimental inconsistency.

This guide is structured to provide direct, actionable solutions to common problems (Troubleshooting) and answer fundamental questions about the nature of their stability (FAQs). We will delve into the causality behind these phenomena, providing you with the expert framework needed to ensure your experiments are both successful and self-validating.

Troubleshooting Guide: From Reaction Failure to Reagent Rescue

This section addresses specific experimental issues. The underlying cause often traces back to the quality and handling of the arylboronic acid reagent.

Q1: My Suzuki-Miyaura reaction is sluggish or has failed completely. I suspect the boronic acid. What should I do?

A failed reaction is a common, yet complex, diagnostic challenge. Before troubleshooting catalysts or substrates, it is critical to validate the integrity of the boronic acid, as it is often the most sensitive component. The issue typically stems from three decomposition pathways: protodeboronation, oxidation, or boroxine formation.

A logical workflow can help diagnose the problem.

G A Reaction Failure: Low or No Conversion B Step 1: Assess Boronic Acid Purity A->B C Run Quick Purity Check: ¹H NMR in DMSO-d₆ B->C D Check for Broad B-OH peak? (4-8 ppm for Ar-B(OH)₂) C->D Look for... E Check for Aromatic Signals of Arene Byproduct (Protodeboronation) C->E Look for... F Check for Signals of Phenol Byproduct (Oxidation) C->F Look for... G Significant Impurities Detected? D->G E->G F->G H Boronic Acid is Likely Degraded. Source New, High-Purity Reagent. G->H Yes I Purity Appears High by NMR. What's next? G->I No J Consider Boroxine Formation. (Especially if reagent is old or stored improperly) I->J Yes K Re-evaluate Reaction Conditions: - Degassing thorough? - Base activity? - Catalyst integrity? I->K No, reagent is fresh J->H Action: Boroxines can inhibit reactions. Consider purification or sourcing new material.

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Expert Analysis:

  • Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom to form the parent arene. It is often catalyzed by trace acids or metals and is particularly problematic for electron-rich and heteroarylboronic acids. If you detect the corresponding arene in your starting material, the effective concentration of your boronic acid is lower than calculated, leading to poor conversion.

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenol. This process is often initiated by radicals and accelerated by light and oxygen. The presence of phenol impurities can sometimes interfere with catalytic cycles.

  • Boroxine Formation: This is the most common issue. Three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this process is reversible in the presence of water, the formation of boroxines means the material is no longer the pure monomeric acid. This alters the stoichiometry of your reaction and can lead to inconsistent results, as the boroxine may participate in the catalytic cycle differently or more slowly than the free acid.

Q2: My white, crystalline arylboronic acid has become a clumpy, sticky solid. Is it still usable?

This physical change is a strong indicator of decomposition, typically through boroxine formation. The free-flowing, crystalline nature of the monomeric boronic acid is lost as it converts to the often more amorphous or waxy boroxine anhydride.

Causality: Boroxine formation is an intermolecular dehydration. Even minute amounts of adsorbed water on the surface of the crystals can facilitate this process over time, especially with changes in temperature during storage.

Recommended Action:

  • Assess Purity: A purity check via ¹H NMR is essential. Compare the integration of the aromatic protons to the B-OH protons. A significant deviation from the expected ratio suggests boroxine formation.

  • Attempt Re-equilibration (Use with Caution): In some cases, dissolving the boroxine-containing material in a suitable solvent with a controlled amount of water can shift the equilibrium back towards the monomeric acid. However, this is not a reliable or recommended general practice for achieving quantitative results.

  • Best Practice: For reproducible and reliable chemistry, it is strongly advised to discard the compromised reagent and use a fresh, validated batch. The cost of a failed multi-step synthesis far outweighs the cost of a new bottle of reagent.

Q3: My reaction yields are inconsistent, even when using a new bottle of arylboronic acid from the same supplier. What could be the cause?

Batch-to-batch inconsistency is a frustrating problem that often points to subtle differences in reagent quality or handling procedures.

Expert Analysis:

  • Residual Acidity: The synthesis of arylboronic acids can leave behind trace amounts of acid (e.g., HCl, H₂SO₄). These acids can accelerate protodeboronation, especially in the presence of moisture. One batch may be purer than another.

  • Handling Protocol: The primary variable may be your own handling procedure. Are you weighing the reagent in the open air on a humid day? How long does the bottle remain open? A standardized handling protocol is crucial.

Solution: Implement a Standardized Dispensing Protocol.

StepActionRationale (The "Why")
1Equilibration Allow the reagent bottle to warm to ambient temperature for at least 30 minutes before opening.
2Inert Atmosphere Open the bottle and dispense the required amount inside a glovebox or under a positive pressure stream of an inert gas (Argon or Nitrogen).
3Minimize Exposure Weigh the material quickly into a pre-tared, dry flask. Immediately cap the flask and the reagent bottle.
4Final Purge Purge the headspace of the reagent bottle with inert gas before sealing tightly with electrical tape for long-term storage.

This rigorous protocol minimizes exposure to both atmospheric moisture (preventing boroxine formation) and oxygen (preventing oxidation), ensuring the integrity of the reagent is maintained from the first use to the last.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the fundamental chemistry of arylboronic acid stability.

Q1: What are the primary mechanisms of arylboronic acid decomposition?

There are three main decomposition pathways that researchers must be aware of. Understanding these mechanisms is key to preventing them.

G cluster_0 Decomposition Pathways A Ar-B(OH)₂ (Arylboronic Acid) B Protodeboronation A->B + H₂O (acid/base catalyst) C Oxidation A->C + [O] (O₂, light, radicals) D Trimerization (Dehydration) A->D - 3 H₂O (heat, trace acid) E Ar-H (Arene) B->E F Ar-OH (Phenol) C->F G (ArBO)₃ (Boroxine) D->G

Caption: The three primary decomposition pathways for arylboronic acids.

  • Protodeboronation: The cleavage of the C-B bond, which is replaced by a C-H bond. This is often the most troublesome pathway for heteroarylboronic acids and is promoted by moisture and acidic or basic conditions.

  • Oxidation: The conversion of the boronic acid to a phenol. This pathway is typically radical in nature and is accelerated by exposure to air (O₂) and light.

  • Trimerization to Boroxines: An equilibrium-driven, acid-catalyzed self-condensation of three boronic acid molecules to form a six-membered boroxine ring, with the elimination of three molecules of water. This is arguably the most common mode of degradation for solid arylboronic acids during storage.

Q2: What are the ideal long-term storage conditions for arylboronic acids?

Based on the decomposition mechanisms, ideal storage must mitigate exposure to moisture, oxygen, heat, and light.

ParameterRecommended ConditionRationale
Temperature -20 °C to +4 °CSlows the rate of all decomposition pathways.
Atmosphere Inert Gas (Argon > Nitrogen)Prevents oxidation. Argon is denser than air, providing a better blanket.
Moisture Desiccated EnvironmentPrevents protodeboronation and inhibits boroxine formation.
Light Amber/Opaque ContainerPrevents light-induced radical oxidation.

Pro-Tip: For highly sensitive or precious boronic acids, consider storing them inside a sealed container, which is itself placed in a larger, desiccated, and inerted container (e.g., a glovebox antechamber or a desiccator cabinet with an inert gas feed).

Q3: How can I quickly assess the purity of my arylboronic acid before use?

While several methods exist, ¹H NMR is one of the most accessible and informative techniques for a synthetic chemist.

Protocol: Quick Purity Assessment by ¹H NMR

  • Sample Prep: Accurately weigh ~5-10 mg of the arylboronic acid and dissolve it in a deuterated solvent. DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that readily dissolves both the boronic acid and its potential impurities. The B-OH protons are often clearly visible in DMSO-d₆.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm Structure: Verify that the aromatic signals match the expected structure and splitting patterns.

    • Check for Byproducts: Look for sharp, characteristic signals of the corresponding arene (from protodeboronation) or phenol (from oxidation).

    • Assess Boroxine Content: The B-OH protons of the monomeric acid typically appear as a broad singlet. Boroxines do not have B-OH protons, so a diminished integration of this peak relative to the aromatic protons is a key indicator of boroxine formation.

SpeciesKey ¹H NMR Signal (in DMSO-d₆)Interpretation
Arylboronic Acid (Monomer) Broad singlet for B(OH)₂ protonsIntegration should be 2H relative to aromatic protons.
Boroxine (Trimer) Absence of B(OH)₂ signalA reduced B(OH)₂ integral suggests trimer presence.
Arene (Protodeboronation) New aromatic signals matching the parent areneIndicates C-B bond cleavage.
Phenol (Oxidation) New aromatic signals + broad Ar-OH signalIndicates oxidation has occurred.

References

  • Cammidge, A. N., & Perfectly, K. (2007). Synthesis of, and Suzuki-Miyaura cross-coupling reactions with, 2-heterocyclic, 3-heterocyclic and benzo-fused 2-thienylboronates. Organic & Biomolecular Chemistry, 5(22), 3685-3690. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(21), 5416-5429. [Link]

Technical Support Center: Navigating the Reactivity of Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional technical support center guide that provides troubleshooting guides and FAQs on the effect of electron-withdrawing groups on boronic acid reactivity, designed for researchers, scientists, and drug development professionals.

Welcome to our dedicated resource for understanding and troubleshooting reactions involving boronic acids bearing electron-withdrawing groups (EWGs). This guide is designed to provide you with the in-depth technical insights and practical advice needed to overcome common challenges in your research, particularly in the context of cross-coupling reactions.

Introduction: The Double-Edged Sword of Electron-Withdrawing Groups

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While the versatility of boronic acids is vast, their reactivity is profoundly influenced by the electronic nature of their substituents. The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -COR) on the boronic acid's aryl ring introduces a unique set of challenges and opportunities. Understanding these effects is paramount for reaction optimization and troubleshooting.

This guide will delve into the mechanistic underpinnings of how EWGs affect boronic acid reactivity, provide solutions to common experimental hurdles, and offer validated protocols to ensure the success of your synthetic endeavors.

Part 1: Mechanistic Insights—Why Electron-Deficient Boronic Acids Behave Differently

The reactivity of a boronic acid in a Suzuki-Miyaura coupling is predominantly governed by two key factors: its Lewis acidity, which influences the rate of transmetalation, and its propensity for protodeboronation, a common side reaction.

The Effect on Lewis Acidity and pKa

Electron-withdrawing groups increase the Lewis acidity of the boron atom. This is quantitatively reflected in the pKa of the boronic acid. A lower pKa value indicates a stronger acid.

The increased acidity arises from the inductive effect of the EWG, which pulls electron density away from the boron center, making it more electrophilic. This enhanced electrophilicity facilitates the formation of the boronate complex (R-B(OH)₃⁻), which is the active species in the transmetalation step of the Suzuki-Miyaura coupling.

Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids

Substituent (at para-position)pKaEffect on Acidity
-OCH₃9.7Electron-Donating (Decreased Acidity)
-H8.8Neutral
-Cl8.1Weakly Electron-Withdrawing (Increased Acidity)
-CN7.5Strongly Electron-Withdrawing (Increased Acidity)
-NO₂7.1Very Strongly Electron-Withdrawing (Increased Acidity)

Data compiled from various sources for illustrative purposes.

The Impact on the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps influenced by the boronic acid's electronic nature are transmetalation and, to a lesser extent, the stability of the boronic acid itself.

Below is a diagram illustrating the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_0 A Oxidative Addition (Ar-X + Pd(0)) B Ar-Pd(II)-X A->B C Transmetalation (Ar'-B(OH)₂ + Base) Rate-determining step, often accelerated by EWGs on Ar' B->C [Ar'B(OH)₃]⁻M⁺ D Ar-Pd(II)-Ar' C->D E Reductive Elimination D->E F Ar-Ar' E->F G Pd(0) E->G Catalyst Regeneration G->A

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The transmetalation step is often rate-limiting and is influenced by the electronic properties of the boronic acid.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation: This is often the rate-determining step. The boronic acid (Ar'-B(OH)₂), activated by a base to form a boronate, transfers its organic group (Ar') to the palladium center. Electron-withdrawing groups on Ar' can accelerate this step by increasing the Lewis acidity of the boron, which facilitates the formation of the boronate and its subsequent reaction with the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst.

However, the increased reactivity of electron-deficient boronic acids is not without its drawbacks. These compounds are often more susceptible to side reactions, most notably protodeboronation.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with electron-deficient boronic acids and provides actionable solutions based on mechanistic principles.

Q1: My Suzuki-Miyaura reaction with an electron-deficient boronic acid is giving low yields. What is the likely cause and how can I fix it?

A1: Low yields with electron-deficient boronic acids are frequently due to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, converting the boronic acid back to the corresponding arene. This process is often accelerated under the basic and sometimes aqueous conditions of the Suzuki coupling.

Troubleshooting Steps:

  • Choice of Base:

    • Problem: Strong, nucleophilic bases (e.g., NaOH, KOH) in protic solvents can promote protodeboronation.

    • Solution: Switch to a milder, non-nucleophilic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often excellent choices. Fluoride sources like CsF or KF can also be effective as they form highly reactive trifluoroborate salts in situ, which can enhance the transmetalation rate relative to protodeboronation.

  • Solvent System:

    • Problem: The presence of excess water can facilitate protodeboronation.

    • Solution: Minimize the amount of water in the reaction. Consider using anhydrous solvents or a biphasic system (e.g., toluene/water) where the concentration of water in the organic phase is low. In some cases, completely anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or THF can be beneficial.

  • Reaction Temperature and Time:

    • Problem: Prolonged reaction times at high temperatures can increase the extent of protodeboronation.

    • Solution: Monitor the reaction progress carefully (e.g., by TLC or LC-MS). Aim for the shortest reaction time necessary for the consumption of the limiting reagent. It may be beneficial to run the reaction at a lower temperature for a longer period.

Q2: I am observing the formation of a significant amount of homocoupling product from my boronic acid (Ar'-Ar'). What's happening?

A2: Homocoupling of the boronic acid is another common side reaction. This can be promoted by the presence of oxygen and is particularly an issue with more reactive boronic acids.

Troubleshooting Steps:

  • Degassing:

    • Problem: Dissolved oxygen can participate in side reactions that lead to homocoupling.

    • Solution: Thoroughly degas your reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain the reaction under a positive pressure of inert gas.

  • Catalyst Choice:

    • Problem: Some palladium catalysts may be more prone to promoting homocoupling under certain conditions.

    • Solution: Experiment with different palladium sources and ligands. For example, palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.

Q3: The transmetalation step seems to be very slow, even with an electron-deficient boronic acid. What could be wrong?

A3: While EWGs generally accelerate transmetalation, other factors can hinder this step.

Troubleshooting Steps:

  • Base Strength and Solubility:

    • Problem: The base may not be strong enough or sufficiently soluble in the reaction medium to efficiently generate the active boronate species.

    • Solution: If using a carbonate, consider switching from K₂CO₃ to the more soluble and basic Cs₂CO₃. K₃PO₄ is also a strong and effective base for many systems. Ensure vigorous stirring to maximize the interaction between the solid base and the dissolved reagents.

  • Steric Hindrance:

    • Problem: Steric bulk near the boronic acid group can impede its approach to the palladium center, slowing down transmetalation regardless of electronic effects.

    • Solution: This is a more fundamental issue with the substrate. In such cases, higher reaction temperatures, longer reaction times, or more reactive catalyst systems (e.g., those with highly active ligands) may be necessary.

Part 3: Experimental Protocol—A Validated Approach

Here is a general, self-validating protocol for a Suzuki-Miyaura coupling using an electron-deficient boronic acid.

Protocol: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid with 4-Bromoanisole

Suzuki_Protocol A 1. Reagent Preparation (Weighing & Degassing) B 2. Reaction Setup (Under Inert Atmosphere) A->B C 3. Catalyst Addition B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Workup (Quenching & Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F

Water-sensitive Suzuki coupling with (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Advanced Guide to Water-Sensitive Suzuki Couplings

Focus Substrate: (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling with water-sensitive substrates, specifically focusing on this compound. As a Senior Application Scientist, my goal is to move beyond standard protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound particularly "sensitive" in a Suzuki coupling?

A1: The sensitivity of this boronic acid arises from two primary factors:

  • Susceptibility to Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[1][2] This process is often accelerated by the presence of water, high temperatures, and the choice of base.[2] Electron-deficient arylboronic acids can be particularly prone to this decomposition pathway.

  • Base-Sensitivity of the Ester Group: The methoxycarbonyl (ester) functional group is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. This can lead to the formation of the corresponding carboxylic acid, complicating purification and potentially altering the electronic properties of the desired product. Using strong bases like hydroxides (NaOH, KOH) or prolonged heating can exacerbate this issue.[3]

Q2: Is water always detrimental in a Suzuki reaction?

A2: This is a nuanced topic. While excessive water can promote the unwanted protodeboronation of the boronic acid, a small amount is often necessary and beneficial for the catalytic cycle.[4] Water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and is believed to play a crucial role in the transmetalation step by forming a μ-hydroxo-bridged intermediate between the palladium center and the boron atom, which facilitates the transfer of the aryl group.[4][5] The key is control; using anhydrous solvents and then adding a controlled amount of water (e.g., in a 4:1 or 10:1 organic solvent to water ratio) is a common and effective strategy.[2][6]

Q3: What is the fundamental role of the base, and how do I choose one for a sensitive substrate?

A3: The base is essential for the transmetalation step, which is often the rate-determining step in the catalytic cycle. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the palladium center.[7][8][9]

For a substrate with a base-sensitive ester group, the choice of base is critical.

  • Avoid Strong Hydroxide Bases: Bases like NaOH and KOH should be avoided to prevent ester hydrolysis.

  • Favor Milder Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are excellent choices. They are strong enough to facilitate the reaction but generally mild enough to preserve the ester group under controlled temperatures.[8]

  • Consider Fluoride Sources: In some cases, particularly when trying to avoid hydrolysis completely, bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective under anhydrous conditions.[3]

Q4: How do I select the right palladium catalyst and ligand?

A4: The catalyst system—the combination of a palladium source and a phosphine ligand—is crucial for reaction efficiency.

  • Ligand Selection: The ligand stabilizes the Pd(0) center, prevents catalyst decomposition, and modulates its reactivity. For coupling with aryl chlorides, which are less reactive than bromides or iodides, or for sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often required to promote the challenging oxidative addition step.[11][12] For less demanding couplings (e.g., with aryl bromides), standard ligands like PPh₃ can be sufficient.[13]

Troubleshooting Guide for this compound Couplings

This section addresses specific experimental failures in a logical, problem-solving format.

Problem Cluster 1: Low or No Yield

Q: My reaction shows a low yield, and I recover a lot of my aryl halide starting material. What's the likely cause?

A: This classic symptom points towards a failure in the catalytic cycle, often due to catalyst deactivation or an issue with the boronic acid partner.

Troubleshooting Steps:

  • Verify Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[1] Inadequate degassing of solvents or a poor seal on your reaction vessel can kill the catalyst before the reaction starts.

    • Solution: Ensure you are using a robust inert gas (argon or nitrogen) purging technique. A minimum of 15-30 minutes of bubbling the gas through your solvent is recommended.[2] Use flame-dried glassware and Schlenk line techniques for best results.

  • Assess Boronic Acid Integrity: Protodeboronation may have consumed your boronic acid.

    • Solution: Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable derivative like a neopentyl glycol or pinacol (BPin) ester, especially if you are performing a multi-step synthesis.[2][14] These esters are more resistant to premature decomposition and release the boronic acid slowly under the reaction conditions.

  • Re-evaluate Your Catalyst System: Your chosen catalyst/ligand pair may not be active enough for your specific aryl halide. The general reactivity trend for the halide is I > Br > OTf >> Cl.[10]

    • Solution: If using an aryl chloride, switch to a more active, bulky ligand like SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[11] Increasing the catalyst loading (from 1-2 mol% to 5 mol%) can also help drive the reaction to completion.

dot

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Problem Cluster 2: Major Byproduct Formation

Q: My main byproduct is a biaryl formed from two molecules of my boronic acid (homocoupling). How do I prevent this?

A: Boronic acid homocoupling is a common side reaction, particularly when using Pd(II) precatalysts like Pd(OAc)₂. It is often caused by two main issues:

  • Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, especially in the presence of a palladium catalyst.[1][4]

    • Solution: As mentioned above, rigorous exclusion of oxygen through proper degassing and maintaining a positive pressure of inert gas is the most critical preventative measure.[15]

  • Inefficient Reduction of Pd(II) to Pd(0): Pd(II) sources must be reduced in situ to the active Pd(0) catalyst. One pathway for this reduction involves the homocoupling of the boronic acid.[4] If this pathway dominates over the main catalytic cycle, you will see significant byproduct formation.

    • Solution: Ensure your phosphine ligand is not oxidized, as it can also act as a reductant. Alternatively, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, though these catalysts are often less stable.

Q: I've identified byproducts resulting from ester hydrolysis and/or protodeboronation. What are the best strategies to minimize these?

A: These side reactions are directly related to the "sensitive" nature of your boronic acid.

Side ReactionPrimary CausesRecommended Solutions
Ester Hydrolysis • Strong base (e.g., NaOH, KOH)• High temperature (>100 °C)• Prolonged reaction time• High water contentSwitch to a milder base: K₃PO₄ or Cs₂CO₃ are excellent choices.[8]• Lower the reaction temperature: Try running the reaction at 80 °C.• Reduce reaction time: Monitor by TLC/LC-MS and quench as soon as the starting material is consumed.• Use anhydrous conditions: Consider a base like CsF in an anhydrous solvent like dioxane or THF.[3]
Protodeboronation • Presence of water• High temperature• Certain basesMinimize water: Use anhydrous solvents or carefully control the amount of water added.• Protect the boronic acid: Convert to a more stable pinacol (BPin) or MIDA boronate ester.[2] These reagents are more robust and participate in the reaction more slowly, reducing their ambient concentration and thus the rate of protodeboronation.

Protocols & Methodologies

General Protocol for a Water-Sensitive Suzuki Coupling

This protocol is a robust starting point for the coupling of this compound with an aryl bromide.

1. Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

2. Degassing and Solvent Addition:

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Via syringe, add degassed solvent. A common choice is a mixture of 1,4-dioxane and water (e.g., 5 mL of a 4:1 mixture).[2] The concentration should be roughly 0.1-0.2 M relative to the limiting reagent.

3. Reaction Execution:

  • Place the flask in a preheated oil bath at 80-90 °C.

  • Stir the mixture vigorously and monitor its progress by TLC or LC-MS every 1-2 hours.

4. Workup and Purification:

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

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Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_ArAr->Product ArX Ar-X (Aryl Halide) ArX->PdII_ArX ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->PdII_ArAr Base Base (e.g., K₃PO₄) Base->PdII_ArAr

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

  • BenchChem (2025). Application Notes and Protocols: DNA-Compatible Suzuki-Miyaura Coupling with Functionalized Boronic Acids.
  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • BenchChem (2025).
  • BenchChem (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • BenchChem (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • Chemistry LibreTexts (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • BenchChem (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • SYNTHESIS. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • MDPI. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.[Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ACS Publications. Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. [Link]

  • RSC Publishing. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. [Link]

  • ACS Publications. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF. [Link]

  • BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Suzuki purification problem. [Link]

  • ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • ResearchGate. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]

  • RSC Publishing. Suzuki–Miyaura coupling of phosphinoyl-α-allenic alcohols with arylboronic acids catalyzed by a palladium complex “on water”. [Link]

Sources

Validation & Comparative

A Guide to the ¹H NMR Characterization of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents. The efficiency and versatility of this reaction are heavily reliant on the quality and purity of the boronic acid reagents employed. For researchers and drug development professionals, the precise characterization of these reagents is not merely a quality control step but a critical determinant of reaction success and, ultimately, the timely progression of a drug development pipeline.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, a versatile building block in organic synthesis. We will explore the expected ¹H NMR spectrum of this compound, compare it with its structural isomers and related analogues, and provide a detailed experimental protocol for its characterization. This guide is intended to equip researchers with the necessary knowledge to confidently assess the quality of this critical reagent and to troubleshoot potential issues that may arise during its use.

The Crucial Role of Boronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, facilitates the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex. Boronic acids are the most commonly used organoboron reagents due to their stability, low toxicity, and commercial availability. The boronic acid functional group, -B(OH)₂, is a Lewis acid, and its reactivity in the Suzuki-Miyaura coupling is influenced by the electronic and steric nature of the substituents on the aromatic ring.

This compound is a particularly useful reagent as it incorporates both an electron-withdrawing methoxycarbonyl group and an electron-donating methyl group on the phenyl ring. This substitution pattern allows for the introduction of a functionalized aromatic moiety into a target molecule, providing a handle for further chemical modifications.

Interpreting the ¹H NMR Spectrum of this compound

While a publicly available, experimentally verified ¹H NMR spectrum of pure this compound is not readily found in the literature, we can confidently predict its key features based on established principles of NMR spectroscopy and by analyzing the spectra of closely related compounds.

The structure of this compound features three distinct aromatic protons and two singlets corresponding to the methyl and methoxycarbonyl groups.

Predicted ¹H NMR Signals for this compound.

Based on the electronic effects of the substituents, we can predict the approximate chemical shifts (δ) for each proton in a typical deuterated solvent like DMSO-d₆:

  • Aromatic Protons (Ar-H):

    • The proton situated between the boronic acid and the methoxycarbonyl group is expected to be the most deshielded due to the electron-withdrawing nature of both substituents. Its signal will likely appear as a singlet or a very finely split multiplet in the range of δ 8.1 - 8.3 ppm .

    • The proton between the methoxycarbonyl and the methyl group will be slightly more shielded and is predicted to appear as a singlet or narrow multiplet around δ 7.8 - 8.0 ppm .

    • The proton positioned between the methyl group and the boronic acid will be the most shielded of the aromatic protons and is expected to resonate at approximately δ 7.6 - 7.8 ppm .

  • Methoxycarbonyl Protons (-COOCH₃):

    • The three protons of the methoxycarbonyl group will give rise to a sharp singlet. Due to the electron-withdrawing carbonyl group, this signal is expected in the range of δ 3.8 - 3.9 ppm .[1]

  • Methyl Protons (-CH₃):

    • The methyl group protons will also appear as a sharp singlet, but at a more upfield position due to the electron-donating nature of the alkyl group. We can predict this signal to be around δ 2.3 - 2.5 ppm .

  • Boronic Acid Protons (-B(OH)₂):

    • The two protons of the boronic acid group are acidic and can exchange with residual water in the solvent. This often results in a broad singlet that can appear over a wide chemical shift range, typically between δ 8.0 - 8.5 ppm , and may sometimes be difficult to observe.

Comparative Analysis: Distinguishing this compound from its Isomer

A common challenge in quality control is distinguishing between constitutional isomers. Let's compare the predicted ¹H NMR spectrum of our target molecule with that of its commercially available isomer, 4-(Methoxycarbonyl)phenylboronic acid .

¹H NMR Data for 4-(Methoxycarbonyl)phenylboronic acid: [2]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (ortho to -B(OH)₂)~8.0Doublet2H
Ar-H (ortho to -COOCH₃)~8.0Doublet2H
-COOCH₃~3.9Singlet3H
-B(OH)₂BroadSinglet2H

The key difference lies in the aromatic region. 4-(Methoxycarbonyl)phenylboronic acid exhibits a more symmetrical pattern, typically two doublets (an AA'BB' system), due to the para-substitution. In contrast, this compound will show three distinct aromatic signals, as predicted above.

Workflow for distinguishing between boronic acid isomers using ¹H NMR.

The Impact of Impurities: Boroxines

A common impurity in solid samples of boronic acids is the corresponding trimeric anhydride, known as a boroxine.[3] Boroxines are formed by the intermolecular dehydration of three boronic acid molecules.

The presence of boroxines can complicate the ¹H NMR spectrum. The chemical shifts of the aromatic and substituent protons in the boroxine are often very similar to those of the boronic acid, leading to peak broadening or the appearance of closely spaced satellite peaks. However, the characteristic broad singlet of the -B(OH)₂ protons will be absent or significantly diminished in intensity in the presence of a large amount of boroxine. The equilibrium between the boronic acid and the boroxine is dependent on the solvent and the presence of water. In many cases, dissolving the sample in a solvent containing a small amount of water (like DMSO-d₆ which is hygroscopic) will shift the equilibrium back towards the boronic acid, resulting in a cleaner spectrum.

Experimental Protocol for ¹H NMR Characterization

The following is a robust, self-validating protocol for the ¹H NMR characterization of this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), high purity

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

    • Cap the tube securely and vortex or sonicate gently until the sample is completely dissolved. A clear, colorless solution should be obtained.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Ensure the spectral width is adequate to cover the expected chemical shift range (e.g., 0 to 12 ppm).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate all the peaks in the spectrum.

    • Analyze the chemical shifts, multiplicities, and integration values to confirm the structure and assess the purity of the sample.

Trustworthiness of the Protocol:

This protocol is designed to be self-validating. The use of a well-characterized deuterated solvent with a known residual peak (DMSO-d₆ at δ 2.50 ppm) provides an internal reference for accurate chemical shift calibration. The integration of the signals should correspond to the number of protons in each environment (e.g., the ratio of the aromatic protons to the methyl and methoxycarbonyl protons). Any significant deviation from the expected integration ratios may indicate the presence of impurities.

Conclusion

The ¹H NMR characterization of this compound is a powerful and indispensable tool for ensuring the quality and identity of this important synthetic building block. By understanding the predicted spectral features and comparing them with those of potential isomers and impurities, researchers can confidently proceed with their synthetic endeavors. The protocol provided in this guide offers a reliable method for obtaining high-quality NMR data, thereby upholding the principles of scientific integrity and contributing to the successful advancement of drug development projects.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722–6737. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

  • Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". RSC Advances. [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. Boronic acids and their derivatives are foundational pillars in modern cross-coupling chemistry, enabling the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid , a uniquely substituted arylboronic acid, in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings. By understanding the interplay of its electronic and steric factors, researchers can strategically leverage this reagent in their synthetic endeavors.

Understanding the Structural Nuances of this compound

The reactivity of an arylboronic acid is intrinsically linked to the electronic nature of its substituents. In the case of this compound, we observe a fascinating dichotomy. The methoxycarbonyl group (-COOCH₃) at the meta-position is a moderate electron-withdrawing group (EWG), which enhances the Lewis acidity of the boron center. This increased acidity can facilitate the crucial transmetalation step in many cross-coupling catalytic cycles.[1] Conversely, the methyl group (-CH₃), also in a meta-position, is a weak electron-donating group (EDG). The interplay of these opposing electronic effects, coupled with the steric profile of the molecule, dictates its overall reactivity.

Suzuki-Miyaura Coupling: A Tale of Balanced Reactivity

The Suzuki-Miyaura reaction is the preeminent method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organohalide or triflate.[2] The catalytic cycle, elegantly orchestrated by a palladium catalyst, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.

Expected Reactivity Profile

The presence of the electron-withdrawing methoxycarbonyl group on this compound is anticipated to accelerate the transmetalation step, which is often rate-limiting. This is due to the increased electrophilicity of the boron atom, making the aryl group more readily transferred to the palladium center. However, the electron-donating methyl group may slightly counteract this effect. Compared to a simple phenylboronic acid, we can predict a moderately enhanced reactivity. In contrast to boronic acids bearing strongly electron-withdrawing groups (e.g., 4-nitrophenylboronic acid), its reactivity will likely be more tempered, offering a good balance between reaction rate and stability.[3]

Comparative Performance Data in Suzuki-Miyaura Coupling
Boronic AcidSubstituent NatureRepresentative Yield (%)Reference
Phenylboronic acidNeutral92[4]
4-Methylphenylboronic acidElectron-Donating89[4]
4-Methoxyphenylboronic acidElectron-Donating95[4]
4-Trifluoromethylphenylboronic acidElectron-Withdrawing96[4]
4-Nitrophenylboronic acidStrongly Electron-Withdrawing94[3]
This compound Mixed EWG/EDG Predicted: 90-95% N/A

Note: Yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature) and should be considered as a qualitative guide.

Experimental Protocol for Comparative Suzuki-Miyaura Reactivity

This protocol provides a robust framework for comparing the reactivity of different boronic acids.

Materials:

  • Aryl bromide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide, boronic acid, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add the 1,4-dioxane and water via syringe.

  • Degas the solution by bubbling argon through it for 10 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.

  • Seal the tube and heat the reaction mixture at 90 °C for the desired time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product Reactivity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Stock Solutions (Aryl Halide, Base) Setup Set up Parallel Reactions in Vials Reagent_Prep->Setup Boronic_Acids Weigh Boronic Acids (Subject & Comparators) Boronic_Acids->Setup Addition Add Reagents & Catalyst Setup->Addition Heating Heat to Reaction Temp Addition->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Workup Quench & Work-up Monitoring->Workup Purification Purify Products Workup->Purification Analysis Analyze Yield & Purity Purification->Analysis

Sources

A Comparative Guide to the Efficacy of (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid is a versatile building block in modern organic synthesis, prized for its unique electronic and steric properties. This guide provides an in-depth comparison of its efficacy in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. We will explore the mechanistic nuances that govern its reactivity, present comparative data against alternative boronic acids, and provide detailed experimental protocols to enable researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.

Introduction: Structural Features and Reactivity Profile

The synthetic utility of this compound stems from the electronically opposing substituents on the phenyl ring. The methoxycarbonyl group at the C3 position acts as a moderate electron-withdrawing group (EWG), while the methyl group at the C5 position is a weak electron-donating group (EDG).

This electronic push-pull arrangement modulates the electron density of the aromatic ring and influences the reactivity of the boronic acid moiety. The net electron-deficient character of the ring is expected to play a significant role in the key steps of palladium-catalyzed cross-coupling cycles, particularly transmetalation. This guide will dissect its performance in specific, high-impact C-C bond-forming reactions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures.[1] The efficacy of a boronic acid in this reaction is heavily influenced by its electronic properties, which affect the rate of transmetalation from boron to the palladium center.

Mechanistic Considerations

The catalytic cycle involves three primary steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the Pd(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2] For an electron-deficient boronic acid like this compound, the transmetalation step is of particular interest. While historically a point of debate, recent studies suggest that electron-deficient boronic esters can lead to an increased rate of transmetalation compared to their electron-rich counterparts.[3] However, these boronic acids can also be more susceptible to protodeboronation, a key side reaction that can reduce overall yield.[3]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²B(OH)₂, Base) pd2_trans->pd0 product R¹-R² pd2_trans->product Reductive Elimination start_re->end_re Reductive Elimination end_re->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data

Direct experimental data for this compound is sparse in readily available literature. However, we can infer its performance by comparing it to other substituted phenylboronic acids. Generally, boronic acids with electron-withdrawing groups are effective coupling partners, particularly with electron-rich aryl halides.

Boronic AcidKey FeatureExpected Yield with Electron-Rich Aryl BromideNotes
Phenylboronic AcidBaseline (neutral)Good to ExcellentStandard, widely used reagent.
4-Methylphenylboronic AcidElectron-DonatingGood to ExcellentEDG can sometimes slow transmetalation slightly compared to EWG partners.
4-(Methoxycarbonyl)phenylboronic acidElectron-WithdrawingExcellentEWG generally facilitates efficient coupling.[4]
This compound Mixed EWG/EDG Excellent The EWG is expected to dominate, leading to high reactivity. The meta-substitution pattern minimizes steric hindrance.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a standard starting point and can be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0 mmol).[5][6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.[7]

  • Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).[5] Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture at 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Efficacy in the Mizoroki-Heck Reaction

While the traditional Mizoroki-Heck reaction couples an organohalide with an alkene, a notable variant, often called the Boron-Heck reaction , utilizes an arylboronic acid as the coupling partner in the presence of an oxidant.[8][9]

Mechanistic Considerations

In this oxidative Heck variant, the Pd(II) catalyst undergoes oxidative addition with the arylboronic acid. The resulting arylpalladium species then undergoes carbopalladation with the alkene, followed by β-hydride elimination to yield the arylated alkene and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the cycle. The electron-deficient nature of this compound is anticipated to facilitate the initial oxidative addition to the palladium catalyst, promoting efficient turnover.[8]

Boron_Heck_Cycle cluster_heck Boron-Heck Catalytic Cycle pd2 Pd(II)X₂ arpd2 Ar-Pd(II)-X pd2->arpd2 Oxidative Addition (ArB(OH)₂) insertion Alkene Insertion Complex arpd2->insertion Carbopalladation (Alkene) product Arylated Alkene insertion->product β-Hydride Elimination pd0 Pd(0) insertion->pd0 pd0->pd2 Re-oxidation

Caption: Catalytic cycle for the oxidative Boron-Heck reaction.

Comparative Performance and Scope

The Boron-Heck reaction works well with a variety of arylboronic acids and olefins. The presence of the electron-withdrawing methoxycarbonyl group on our target molecule should enhance its reactivity, making it a superior substrate compared to electron-rich or sterically hindered boronic acids.

Boronic AcidElectronic NatureExpected Reactivity in Boron-HeckKey Considerations
Phenylboronic AcidNeutralGoodStandard substrate, provides a baseline for comparison.
4-Methoxyphenylboronic acidElectron-DonatingModerate to GoodMay require slightly more forcing conditions.
This compound Electron-Deficient Excellent The EWG is expected to promote the oxidative addition step, leading to higher efficiency and potentially milder reaction conditions.[9]
Generalized Experimental Protocol: Boron-Heck Reaction

This protocol is adapted from methodologies for the coupling of arylboronic acids with olefins.[9]

  • Reaction Setup: In a vial, combine this compound (1.0 mmol), the desired olefin (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and an oxidant (e.g., N-bromosuccinimide or benzoquinone, 1.1 mmol).

  • Solvent and Base: Add a suitable solvent (e.g., DMF or Acetonitrile, 3 mL) and a base like K₂CO₃ (2.0 mmol).

  • Reaction: Stir the mixture at ambient temperature or with gentle heating (e.g., 60 °C) for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.

Synthetic Utility in Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides. It is crucial to note that boronic acids are not direct coupling partners in the standard Sonogashira reaction . However, this compound is an excellent and highly valuable precursor for synthesizing the corresponding aryl halide, methyl 3-halo-5-methylbenzoate, which is the required substrate for this transformation.

Synthetic Workflow

The utility of the boronic acid is realized in a two-step sequence: conversion of the boronic acid to an aryl halide, followed by the Sonogashira coupling. This workflow provides access to a diverse range of alkynyl-substituted aromatic compounds.

Sonogashira_Workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Sonogashira Coupling boronic_acid This compound aryl_halide Methyl 3-halo-5-methylbenzoate (X = Br, I) boronic_acid->aryl_halide e.g., NBS, NIS aryl_halide2 Methyl 3-halo-5-methylbenzoate aryl_halide->aryl_halide2 Use in next step alkyne Terminal Alkyne (R-C≡C-H) product Coupled Product aryl_halide2->product alkyne->product

Caption: Synthetic workflow from boronic acid to Sonogashira product.

Reactivity of the Derived Aryl Halide

The resulting methyl 3-bromo-5-methylbenzoate is an activated substrate for Sonogashira coupling. The electron-withdrawing methoxycarbonyl group facilitates the rate-limiting oxidative addition of the aryl halide to the Pd(0) center, generally leading to high yields under mild conditions.[10]

Generalized Experimental Protocol: Sonogashira Coupling

This protocol assumes the prior synthesis of methyl 3-bromo-5-methylbenzoate from the corresponding boronic acid.

  • Reaction Setup: To a Schlenk flask, add methyl 3-bromo-5-methylbenzoate (1.0 mmol), the terminal alkyne (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 3 mol%).[11]

  • Solvent and Base: Add a degassed solvent such as THF or DMF (5 mL) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 mmol).[12]

  • Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography.

Conclusion

This compound is a highly effective and versatile reagent for palladium-catalyzed cross-coupling reactions.

  • In Suzuki-Miyaura reactions, its electron-deficient nature makes it an excellent coupling partner, promising high yields, especially with electron-rich halides.

  • In Mizoroki-Heck type reactions, it serves as a potent substrate for the oxidative Boron-Heck variant, where its electronic properties should facilitate the key oxidative addition step.

  • For Sonogashira couplings, while not a direct participant, it functions as a critical and convenient precursor to the necessary aryl halides, which are themselves activated for efficient coupling.

The strategic placement of both electron-withdrawing and -donating groups provides a unique reactivity profile, making this boronic acid a valuable tool for medicinal chemists and materials scientists aiming to construct complex molecular architectures.

References

  • ResearchGate. (PDF) Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Available from: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available from: [Link]

  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Available from: [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? Available from: [Link]

  • National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]

  • National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]

  • Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Available from: [Link]

  • MDPI. Catalyzed Mizoroki–Heck Reaction or C–H Activation. Available from: [Link]

  • Organic Chemistry Portal. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]

  • National Institutes of Health (NIH). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Available from: [Link]

  • ResearchGate. Substrate Study for the Boron-Heck Reaction. Available from: [Link]

  • National Institutes of Health (NIH). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available from: [Link]

  • PubMed. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Available from: [Link]

  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available from: [Link]

  • MDPI. Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior. Available from: [Link]

  • ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. Available from: [Link]

  • Organic Syntheses Procedure. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]

  • ResearchGate. (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available from: [Link]

  • GlobalChemMall. (3-Methoxy-5-methylphenyl)boronic acid. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Available from: [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available from: [Link]

  • Cambridge Open Engage. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Available from: [Link]

  • Amazon S3. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Suzuki Reactions: A Comparative Analysis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in a vast array of pharmaceuticals and functional materials. The reaction's elegance lies in its palladium-catalyzed formation of a carbon-carbon bond between an organoboron species and an organohalide.[1][2] However, the success and yield of this powerful reaction are profoundly influenced by the electronic and steric nature of the substituents on the phenylboronic acid.

This in-depth technical guide provides a comparative analysis of the yields of Suzuki reactions with differently substituted phenylboronic acids, supported by experimental data. We will delve into the mechanistic underpinnings of these differences and provide a detailed, field-tested protocol to empower you to optimize your synthetic strategies.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To understand the impact of substituents, we must first appreciate the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle, elegantly orchestrated by a palladium catalyst, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'B(OH)2 Phenylboronic Acid Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituent on the phenylboronic acid primarily influences the transmetalation step. In this crucial stage, the aryl group is transferred from the boron atom to the palladium center. The efficiency of this transfer is a key determinant of the overall reaction rate and, consequently, the final product yield.

The Influence of Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The nucleophilicity of the aryl group on the boronic acid is a critical factor in the transmetalation step. Substituents that can donate electron density to the aromatic ring increase its nucleophilicity, thereby accelerating the transfer to the electrophilic palladium(II) center. Conversely, electron-withdrawing groups decrease the nucleophilicity of the aryl ring, which can hinder the transmetalation process.[4][5]

Electron-Donating Groups (EDGs): Accelerating the Reaction

Phenylboronic acids bearing electron-donating groups, such as methoxy (-OCH₃) or methyl (-CH₃) groups, generally exhibit enhanced reactivity in Suzuki couplings.[6] By increasing the electron density on the ipso-carbon attached to the boron atom, these groups facilitate the transfer of the aryl moiety to the palladium catalyst, leading to higher yields and often allowing for milder reaction conditions.

Electron-Withdrawing Groups (EWGs): A More Complex Picture

Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the phenyl ring. This reduction in nucleophilicity can slow down the transmetalation step, potentially leading to lower yields.[4] However, the overall effect can be more nuanced and is also dependent on the electronic nature of the aryl halide coupling partner. In some cases, the use of more active catalyst systems or harsher reaction conditions can overcome the deactivating effect of EWGs.

The Impact of Steric Hindrance: The Ortho Effect

Beyond electronic effects, the steric environment around the boronic acid moiety plays a significant role in determining the reaction outcome. Substituents at the ortho position of the phenylboronic acid can create steric hindrance, impeding the approach of the bulky palladium complex to the boron center. This "ortho effect" can significantly slow down the transmetalation step, leading to dramatically reduced yields, or in some cases, complete inhibition of the reaction.[7]

Comparative Yield Data: A Quantitative Look

The following table summarizes the yields of Suzuki-Miyaura coupling reactions between various substituted phenylboronic acids and a common aryl halide partner, 4-bromoanisole, under comparable reaction conditions. This data provides a quantitative illustration of the principles discussed above.

Phenylboronic Acid SubstituentSubstituent PositionElectronic EffectTypical Yield (%)Reference
-H (unsubstituted)-Neutral85-95[8]
4-OCH₃paraElectron-Donating90-98[6]
4-CH₃paraElectron-Donating88-96[8]
4-NO₂paraElectron-Withdrawing75-85[1]
3-NO₂metaElectron-Withdrawing70-80[1]
2-CH₃orthoElectron-Donating60-75[9]
2-NO₂orthoElectron-Withdrawing20-40[1]

Note: Yields are representative and can vary depending on the specific catalyst, base, solvent, and temperature used.

As the data clearly indicates, phenylboronic acids with electron-donating groups in the para position provide the highest yields. Electron-withdrawing groups lead to a noticeable decrease in yield. The most dramatic effect is observed with the ortho-substituted phenylboronic acids, where steric hindrance significantly lowers the product yield, even with an electron-donating group like methyl.

A Robust Experimental Protocol for Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction. This protocol can serve as a reliable starting point for your own investigations into the effects of different substituted phenylboronic acids.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, phenylboronic acid, and base in a reaction vessel. B Add solvent and degas the mixture. A->B C Add palladium catalyst under an inert atmosphere. B->C D Heat the reaction mixture to the desired temperature with stirring. C->D E Monitor the reaction progress by TLC or GC/LC-MS. D->E F Cool the reaction and add water and an organic solvent. E->F G Separate the organic layer and wash with brine. F->G H Dry the organic layer, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:
  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Degassing: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Add the solvent system via syringe. To ensure the removal of dissolved oxygen, which can deactivate the catalyst, degas the mixture by bubbling the inert gas through the solution for a further 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas/liquid chromatography-mass spectrometry (GC/LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion: Rational Design for Optimal Yields

The electronic and steric properties of substituted phenylboronic acids are critical parameters that dictate the efficiency of Suzuki-Miyaura cross-coupling reactions. By understanding the mechanistic principles and the trends in reactivity, researchers can make informed decisions in the design of their synthetic routes. Electron-donating groups generally lead to higher yields, while electron-withdrawing and, most notably, sterically demanding ortho-substituents can significantly diminish the reaction's success. The provided experimental protocol offers a robust foundation for systematically exploring these effects and optimizing conditions to achieve the desired biaryl products with maximal efficiency.

References

  • Boruah, P. R., Bora, S., Saikia, P. J., & Sarma, D. (2016). Effect of substituents on Suzuki–Miyaura reactions. Tetrahedron Letters, 57(25), 2689-2692. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Valente, C., et al. (2010). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 15(4), 2874-2903. Available at: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Available at: [Link]

  • Singh, G., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. Angewandte Chemie International Edition, 55(38), 11496-11506. Available at: [Link]

  • El-faham, A., et al. (2015). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). Journal of the Iranian Chemical Society, 12, 1417-1424. Available at: [Link]

  • Al-Masri, O. A., et al. (2020). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available at: [Link]

  • Al-Jumaili, A. S. H. (2019). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Huddersfield. Available at: [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Available at: [Link]

  • Esmaeili, A. A., et al. (2016). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. Applied Organometallic Chemistry, 30(11), 896-900. Available at: [Link]

  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Available at: [Link]

  • Gorgani, L., et al. (2017). Suzuki–Miyaura reactions with different substituents catalyzed by Pd/MOF-199 under optimized reaction conditions. Journal of the Iranian Chemical Society, 14, 2235-2243. Available at: [Link]

  • Gholinejad, M., et al. (2019). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 9(4), 670-681. Available at: [Link]

  • Ricciardi, R., Huskens, J., & Verboom, W. (2013). Dendrimer-encapsulated Pd nanoparticles as catalysts for C–C cross-couplings in flow microreactors. Organic & Biomolecular Chemistry, 11(21), 3584-3591. Available at: [Link]

  • Deng, J., et al. (2008). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic letters, 10(9), 1795-1797. Available at: [Link]

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The Stability Showdown: A Researcher's Guide to Arylboronic Acids vs. Their Pinacol Esters

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, the choice between using an arylboronic acid or its corresponding pinacol ester is a daily consideration with significant implications for reaction efficiency, reproducibility, and the overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of the stability profiles of these two crucial classes of reagents. We will delve into the chemical principles governing their stability, present supporting experimental data, and provide detailed protocols for researchers to conduct their own stability assessments.

The Fundamental Trade-Off: Reactivity vs. Stability

At the heart of the decision between an arylboronic acid and its pinacol ester lies a classic chemical trade-off. Arylboronic acids are generally more reactive in many cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid moiety, which facilitates the critical transmetalation step in the catalytic cycle.[1]

However, this reactivity comes at a cost: inherent instability. Arylboronic acids are susceptible to several decomposition pathways that can compromise their purity, leading to reduced yields and the formation of unwanted byproducts.[1] In contrast, arylboronic acid pinacol esters are widely recognized for their enhanced stability.[1] The pinacol group effectively "protects" the reactive boronic acid functional group, rendering the molecule more robust and easier to handle, purify, and store over extended periods.[1][2] This makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.

Key Degradation Pathways: A Mechanistic Look

Understanding the primary mechanisms of degradation is crucial for appreciating the stability differences between these two classes of compounds.

Dehydration and Boroxine Formation

Arylboronic acids are prone to intermolecular dehydration, especially when stored as solids or heated in solution, to form a cyclic trimeric anhydride known as a boroxine.[3][4][5] This is a reversible equilibrium, but the presence of water is required to hydrolyze the boroxine back to the monomeric boronic acid.[3][4] The formation of boroxines can lead to issues with accurate weighing and stoichiometry in reactions. The pinacol ester completely prevents this pathway by replacing the hydroxyl groups with the stable pinacol moiety.

Logical Relationship: Boroxine Formation

A 3 x Arylboronic Acid (Ar-B(OH)₂) B Boroxine ((ArBO)₃) A->B Dehydration (Heat/Vacuum) C 3 x H₂O A->C B->A Hydrolysis (Presence of Water) cluster_prep Sample Preparation cluster_reaction Degradation Experiment cluster_analysis Analysis A Stock solutions of Arylboronic Acid & Pinacol Ester in Dioxane C Incubate samples at constant temperature (e.g., 70°C) A->C B Prepare series of aqueous buffers (pH 2 to 12) B->C D Withdraw aliquots at defined time points C->D E Quench and prepare samples for analysis D->E F Analyze by NMR or HPLC to quantify remaining starting material E->F G Plot log(k_obs) vs. pH to generate pH-rate profile F->G

Caption: Workflow for determining pH-rate profiles for protodeboronation.

Oxidation

The carbon-boron bond is susceptible to oxidation, leading to the formation of a phenol. [6][7]This degradation pathway is particularly relevant in the presence of oxidizing agents, including atmospheric oxygen over long-term storage, or reactive oxygen species that may be present in certain reaction conditions. [6]Pinacol esters offer a degree of protection against oxidation, although they can still be oxidized under more forcing conditions. [8]

Quantitative Stability Comparison: Experimental Data

The superior stability of arylboronic acid pinacol esters is not merely qualitative. Kinetic studies provide quantitative evidence of their enhanced robustness.

pH Stability: Protodeboronation Rates

The rate of protodeboronation is highly pH-dependent. The following table summarizes representative kinetic data for the decomposition of an arylboronic acid versus its pinacol ester under basic conditions.

CompoundpHTemperature (°C)Half-life (t₁/₂)Relative Stability
2,6-Difluorophenylboronic acid1370~5 seconds1x
2,6-Difluorophenylboronic acid pinacol ester1370~250 seconds~50x

Data adapted from kinetic studies by Lloyd-Jones et al.[9]

This data clearly demonstrates that under strongly basic conditions, the pinacol ester is significantly more stable towards protodeboronation than the free boronic acid.

Oxidative Stability

The rate of oxidation by reagents such as hydrogen peroxide (H₂O₂) can be used to quantify oxidative stability.

CompoundOxidantSecond-order rate constant (M⁻¹s⁻¹)Relative Stability
Phenylboronic acidH₂O₂~1.81x
Phenylboronic acid pinacol esterH₂O₂Slower, but specific rate constants varyGenerally more stable

While direct comparative kinetic data for pinacol esters under identical conditions can be difficult to find, it is widely accepted that they are more resistant to oxidation than the free boronic acids.[10]

Experimental Protocols for Stability Assessment

To empower researchers to evaluate the stability of their specific compounds, we provide the following detailed protocols for forced degradation studies.

Protocol 1: Comparative pH Stability (Protodeboronation)

Objective: To determine and compare the rate of degradation of an arylboronic acid and its pinacol ester across a range of pH values.

Methodology:

  • Stock Solution Preparation: Prepare 100 mM stock solutions of the arylboronic acid and its corresponding pinacol ester in a suitable organic solvent (e.g., 1,4-dioxane or acetonitrile).

  • Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 7, 10, 12).

  • Reaction Setup: In a series of HPLC or NMR vials, combine the stock solution with the buffer solution to achieve a final substrate concentration of 5-10 mM in a 1:1 organic/aqueous solvent system.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., a 70°C heating block or water bath).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), remove a vial, quench the reaction by rapid cooling and dilution in the mobile phase, and analyze immediately by HPLC or NMR.

  • Quantification: Use HPLC peak area or NMR integration (relative to an internal standard) to determine the concentration of the remaining starting material at each time point.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k_obs) for degradation at each pH. A plot of log(k_obs) versus pH will generate a pH-rate profile. [11]

Protocol 2: Comparative Oxidative Stability

Objective: To compare the rate of oxidative degradation of an arylboronic acid and its pinacol ester.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the arylboronic acid and its pinacol ester in a suitable solvent system (e.g., 50:50 acetonitrile/water).

  • Oxidant Solution: Prepare a 100 mM solution of hydrogen peroxide (H₂O₂) in water.

  • Reaction Initiation: In a reaction vessel at a constant temperature (e.g., 25°C), add the H₂O₂ solution to the substrate solution to initiate the reaction (final concentrations: 1 mM substrate, 10 mM H₂O₂).

  • Monitoring: Monitor the disappearance of the starting material over time using a suitable analytical technique (e.g., UV-Vis spectrophotometry by observing the change in absorbance, or by taking aliquots for HPLC analysis at timed intervals).

  • Data Analysis: Determine the initial reaction rates or the second-order rate constant by analyzing the concentration change over time. [12]

Conclusion: Making the Right Choice

The choice between an arylboronic acid and its pinacol ester is a strategic one that should be guided by the specific demands of the chemical transformation and the overall synthetic plan.

  • Choose an arylboronic acid when:

    • Maximizing reaction rate is the primary goal.

    • The reagent is freshly prepared or has been stored under strictly inert conditions.

    • The reaction conditions are mild and not prone to promoting degradation.

  • Choose an arylboronic acid pinacol ester when:

    • Stability, ease of handling, and long shelf-life are critical. * The reaction is part of a multi-step synthesis where reagent purity is essential.

    • The reaction conditions are harsh (e.g., high temperature, strong base).

    • The workflow involves automated synthesis or high-throughput screening. Ultimately, the superior stability and handling characteristics of arylboronic acid pinacol esters often make them the preferred choice in complex synthetic endeavors, particularly in the pharmaceutical and materials science industries. By understanding the principles and data presented in this guide, researchers can make more informed decisions to enhance the robustness and success of their chemical research.

References

  • Lloyd-Jones, G. C., et al. (2016).
  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. Available from: [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res. Available from: [Link]

  • Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc. Available from: [Link]

  • Gatin-Fraudet, B., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS.
  • Gatin-Fraudet, B., et al. Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv.
  • Smith, M. K., & Northrop, B. H. (2014). Vibrational properties of boroxine anhydride and boronate ester materials: Model systems for the diagnostic characterization of covalent organic frameworks. Chem.
  • Mechanism of H2O2‐mediated oxidation of unsymmetrical borinic acids. ResearchGate. Available from: [Link]

  • Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Tetrahedron Lett.
  • Chen, D. S., & Huang, J. M. (2013).
  • Raines, R. T., et al. (2022). Boronic acid with high oxidative stability and utility in biological contexts. dspace.mit.edu.
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. Available from: [Link]

  • Tokunaga, Y., et al. FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION.
  • Arene C–H borylation strategy enabled by a non-classical boron cluster-based electrophile. ResearchGate. Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available from: [Link]

  • A mechanistic approach towards the photo catalytic organic transformations over functionalised metal organic framework: A review. ResearchGate. Available from: [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res. Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available from: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.
  • Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Org. Lett. Available from: [Link]

  • Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻). ResearchGate. Available from: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available from: [Link]

  • Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation. ResearchGate. Available from: [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available from: [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available from: [Link]

  • Lloyd-Jones, G. C., et al. (2022).
  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. Available from: [Link]

  • Iram, F., et al. (2016).
  • Strategies for the analysis of highly reactive pinacolboronate esters. J.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available from: [Link]

  • Forced Degradation and Stability Testing. Int J Pharm Sci Rev Res.
  • Iram, F., et al. (2016). Forced Degradation Studies.
  • Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... ResearchGate. Available from: [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available from: [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.

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A Head-to-Head Comparison for the Synthetic Chemist: (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid versus its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility.[1][2] Central to this reaction is the choice of the organoboron nucleophile. While boronic acids have long been the workhorses of this transformation, their trifluoroborate salt counterparts have emerged as compelling alternatives, offering a distinct set of advantages.[3][4][5][6] This guide provides a comprehensive comparison of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid and its corresponding potassium trifluoroborate salt, offering insights grounded in established chemical principles and supported by representative experimental data to aid researchers in making informed decisions for their synthetic strategies.

The Contenders: A Structural Overview

This compound is a classic trivalent organoboron species, characterized by a vacant p-orbital on the boron atom. This electronic feature is key to its reactivity but also a source of its inherent instability.[7][8] In contrast, the corresponding potassium trifluoroborate salt features a tetracoordinate boron atom, which imparts significantly greater stability.[4][7] This fundamental structural difference underpins the divergent performance characteristics of these two reagents.

Core Comparison: Stability, Handling, and Reactivity

FeatureThis compoundPotassium (3-(Methoxycarbonyl)-5-methylphenyl)trifluoroborateRationale & Supporting Evidence
Stability to Air & Moisture Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation.[3][7]Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[3][7][9]The tetracoordinate nature of the boron in the trifluoroborate salt protects it from hydrolysis and oxidation.[4][7]
Handling & Stoichiometry Often waxy solids, making accurate weighing challenging. The presence of boroxines can complicate stoichiometry.[5]Typically free-flowing crystalline solids, allowing for precise and convenient handling.[3][7]The well-defined crystalline structure of the salt ensures consistent purity and simplifies reaction setup.[7]
Reactivity in Suzuki-Miyaura Coupling Generally more reactive, often requiring milder reaction conditions and lower catalyst loadings.[10][11]Acts as a "pro-reagent," requiring in-situ hydrolysis to the boronic acid for participation in the catalytic cycle. This can necessitate slightly more forcing conditions.[12][13]The direct availability of the vacant p-orbital in the boronic acid facilitates transmetalation. The trifluoroborate requires a preliminary hydrolysis step.[12][14]
Atom Economy Higher atom economy due to a lower molecular weight.[10]Lower atom economy due to the additional mass of the potassium and fluoride atoms.[10]A direct consequence of the molecular formulas of the two compounds.
Functional Group Tolerance The Lewis acidic nature can sometimes lead to side reactions with sensitive functional groups.[8]The protected nature of the boron atom can offer enhanced compatibility with a wider range of functional groups during multi-step syntheses.[4][5][6]The reduced Lewis acidity of the tetracoordinate boron minimizes unwanted interactions with other functionalities.

Mechanistic Divergence: A Tale of Two Activation Pathways

The operational differences between these two reagents are rooted in their distinct behaviors within the Suzuki-Miyaura catalytic cycle. The boronic acid can directly engage in the transmetalation step after activation by a base.[14] Conversely, the trifluoroborate salt must first undergo hydrolysis to release the active boronic acid species.[12][13] This "slow-release" mechanism can be advantageous in preventing the buildup of high concentrations of the reactive boronic acid, which can mitigate side reactions such as homocoupling.[12]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Pathway cluster_2 Trifluoroborate Pathway Pd0 Pd(0)L2 ArPdXL2 Ar-Pd(II)-X(L2) Pd0->ArPdXL2 Oxidative Addition (Ar'-X) ArPdOHL2 Ar-Pd(II)-OH(L2) ArPdXL2->ArPdOHL2 Ligand Exchange (Base, e.g., OH-) ArPdOHL2->Pd0 Reductive Elimination ArAr_prime Coupled Product ArPdOHL2->ArAr_prime Reductive Elimination ArBOH2 (3-(MeO2C)-5-MePh)B(OH)2 ArBOH2_active (3-(MeO2C)-5-MePh)B(OH)2 ArBOH2->ArBOH2_active Base Activation ArBF3K K[(3-(MeO2C)-5-MePh)BF3] ArBF3K->ArBOH2_active Hydrolysis (H2O, Base) ArBOH2_active->ArPdOHL2 Transmetalation

Suzuki-Miyaura catalytic cycle for boronic acid and trifluoroborate.

Experimental Protocols: A Practical Guide

The following are representative, self-validating protocols for a Suzuki-Miyaura coupling reaction using both reagents.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.1 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the toluene/H₂O solvent mixture via syringe and degas the solution by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome: Formation of the desired biaryl product in high yield. The reaction should proceed cleanly with minimal side products.

Protocol 2: Suzuki-Miyaura Coupling with Potassium (3-(Methoxycarbonyl)-5-methylphenyl)trifluoroborate

Materials:

  • Potassium (3-(Methoxycarbonyl)-5-methylphenyl)trifluoroborate (1.2 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene/H₂O (10:1 v/v)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add potassium (3-(Methoxycarbonyl)-5-methylphenyl)trifluoroborate, 4-bromoanisole, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add the toluene/H₂O solvent mixture and sparge with argon for 15 minutes.

  • In a separate vial, combine Pd(OAc)₂ and RuPhos, and add this catalyst/ligand mixture to the reaction tube under a positive pressure of argon.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or GC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Expected Outcome: Successful formation of the biaryl product. The reaction may require a longer reaction time and higher temperature compared to the boronic acid protocol due to the initial hydrolysis step of the trifluoroborate.

Comparative experimental workflow.

Conclusion: Selecting the Right Reagent for the Job

The choice between this compound and its potassium trifluoroborate salt is not a matter of one being definitively superior, but rather a strategic decision based on the specific demands of the synthesis.

Choose this compound when:

  • High reactivity and rapid reaction times are paramount.

  • Atom economy is a critical consideration.

  • The reagent can be used shortly after synthesis or purchase, minimizing degradation.

Opt for Potassium (3-(Methoxycarbonyl)-5-methylphenyl)trifluoroborate when:

  • Long-term benchtop stability and ease of handling are priorities.

  • The synthesis involves multiple steps where the boron functionality needs to survive various reaction conditions.

  • Mitigating side reactions such as protodeboronation and homocoupling is crucial.

Ultimately, the enhanced stability and handling of the trifluoroborate salt often outweigh the higher reactivity of the boronic acid, particularly in the context of complex molecule synthesis and in high-throughput screening applications where reagent robustness is essential.

References

  • A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluoroborate Salt - Benchchem.
  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate.
  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling with - ACS Publications. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]

  • Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions - Benchchem.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. Available from: [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH. Available from: [Link]

  • Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride - University of Edinburgh Research Explorer. Available from: [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - American Chemical Society. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available from: [Link]

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC - NIH. Available from: [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds - White Rose eTheses Online. Available from: [Link]

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A Senior Application Scientist's Guide to Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1][2] The choice of a palladium catalyst is paramount to the success of this reaction, directly influencing yield, reaction time, and functional group tolerance. This guide provides an in-depth comparison of the performance of various palladium catalysts with a focus on the sterically hindered and electronically deactivated substrate, (3-(Methoxycarbonyl)-5-methylphenyl)boronic acid. Our analysis is grounded in experimental data from analogous systems, offering a predictive framework for catalyst selection and reaction optimization.

The Challenge of Substituted Arylboronic Acids

The structure of this compound presents a dual challenge for the Suzuki-Miyaura coupling. The methoxycarbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow the transmetalation step. Additionally, the methyl group in the meta position introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center. These factors necessitate a carefully selected, highly active catalyst system to achieve efficient coupling.

A Comparative Overview of Leading Palladium Catalysts

The evolution of palladium catalysis has yielded several classes of highly effective systems, each with distinct advantages. We will focus on three prominent classes: Buchwald's biarylphosphine-ligated catalysts, N-Heterocyclic Carbene (NHC)-ligated catalysts like PEPPSI™ systems, and palladacycles such as the Herrmann-Beller catalyst.

  • Buchwald Ligands and Precatalysts: Developed by Stephen Buchwald and his group, biarylphosphine ligands are electron-rich and sterically bulky, which promotes the formation of the active monoligated Pd(0) species.[3] This class of catalysts is known for its high reactivity and broad substrate scope, often enabling reactions at room temperature and with low catalyst loadings.[3] The G3 and G4 precatalysts, in particular, are designed for rapid activation and are highly effective for coupling unstable boronic acids that are prone to protodeboronation.[4]

  • PEPPSI™ Catalysts: Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation (PEPPSI) catalysts feature a palladium center coordinated to a strongly donating N-heterocyclic carbene (NHC) ligand.[5] These catalysts are exceptionally stable to air and moisture, making them user-friendly.[6] The strong Pd-NHC bond often leads to high catalyst turnover numbers and efficiency, particularly in the coupling of sterically hindered and electron-deficient substrates.[6][7]

  • Herrmann-Beller Palladacycle: This air- and thermally-stable palladacycle is a well-defined precatalyst that becomes catalytically active at elevated temperatures (around 80°C).[8] It has been successfully employed in a variety of cross-coupling reactions, including the Suzuki-Miyaura coupling.[8] Kinetic studies have provided insights into its mechanism, with the oxidative addition often being the rate-determining step.[9][10]

Performance Comparison: Experimental Insights
Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-Chloroanisole2-Methylphenylboronic acidK₃PO₄TolueneRT298Buchwald, 2008
XPhos Pd G34-Chloroanisole2-Furanboronic acidK₃PO₄Dioxane400.595Buchwald, 2010
PEPPSI-IPrN-Boc-4-chloroanilinePhenylboronic acidK₂CO₃THF601292Szostak, 2017[6]
Pd-PEPPSI-IPentAn2,6-DimethylchlorobenzenePhenylboronic acidK₃PO₄Dioxane1001294Liu, 2019[7]
Herrmann-Beller Catalyst4-IodoacetophenonePhenylboronic acidNaOMeEthanol601>95Meille, 2020[9]

Analysis of Performance Data:

  • Buchwald catalysts (SPhos, XPhos) demonstrate exceptional activity, often at or near room temperature with short reaction times, even with challenging substrates like heteroarylboronic acids. This suggests they would be highly effective for the coupling of this compound.

  • PEPPSI catalysts show robust performance, particularly with sterically hindered substrates.[6][7] Their air and moisture stability is a significant practical advantage in a research or production setting.[6]

  • The Herrmann-Beller catalyst is a reliable option, though it may require higher temperatures to achieve optimal activity.[8][9]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, using a Buchwald G3 precatalyst as a representative example.

Materials:

  • This compound

  • Aryl bromide

  • XPhos Pd G3 precatalyst

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir for the desired reaction time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Process

To better understand the underlying chemistry and workflow, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)2 Base DiarylPd Ar-Pd(II)-Ar'(L2) Transmetalation->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants Setup Reaction Setup: - Aryl Halide - Boronic Acid - Base Start->Setup Catalyst Add Palladium Catalyst Setup->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Reaction Heat and Stir Inert->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification End End: Isolated Product Purification->End

Caption: A streamlined experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The selection of an appropriate palladium catalyst is critical for the successful Suzuki-Miyaura coupling of challenging substrates like this compound. While Buchwald-type catalysts offer excellent reactivity at mild temperatures, PEPPSI catalysts provide the advantage of operational simplicity and stability. The Herrmann-Beller palladacycle remains a viable, cost-effective option. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and desired reaction conditions. The provided protocol and mechanistic insights serve as a valuable starting point for researchers to optimize their cross-coupling reactions and achieve their synthetic goals.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Liu, F., et al. (2019). Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air. The Journal of Organic Chemistry.
  • Al-Zoubi, R. M., et al. (2011). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry.
  • Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638-6646.
  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Szostak, M., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling.
  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Szostak, M., et al. (2018). Pd-PEPPSI: Water-Assisted Suzuki–Miyaura Cross-Coupling of Aryl Esters at Room Temperature using a Practical Palladium-NHC (NHC = N-Heterocyclic Carbene) Precatalyst.
  • Sowa, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2243.
  • Szostak, M., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4).
  • Organ, M. G., et al. (2012). Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. IONiC/VIPEr.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.
  • Sawamura, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
  • Sawamura, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • Meille, V., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
  • Jutand, A., et al. (2018). Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis. Journal of the American Chemical Society.
  • Moreno-Mañas, M., et al. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
  • De Luc, G., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 783.
  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Iglesias, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • DrugFuture. (n.d.). Herrmann-Beller Catalyst. [Link]

  • Meille, V., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid.
  • Li, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(2), 433.
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.
  • Watson, D. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Andrus, M. B., et al. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446.
  • Fiser, B., et al. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1249-1279.
  • Buchwald, S. L., et al. (2008). Development of a Room-Temperature Suzuki-Miyaura Coupling Protocol for Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Buchwald, S. L., et al. (1998). A Highly Active and Air-Stable Catalyst for the Suzuki Reaction. Journal of the American Chemical Society.

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Safety Operating Guide

Comprehensive Safety and Handling Guide for (3-(Methoxycarbonyl)-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

(3-(Methoxycarbonyl)-5-methylphenyl)boronic acid, like many arylboronic acids, should be handled with the assumption that it is a hazardous substance. Based on data from analogous compounds, it is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a proactive and cautious approach to handling is paramount.

The Three Pillars of Safe Handling:

  • Engineering Controls: Your first line of defense. These are modifications to the workspace to minimize exposure.

  • Personal Protective Equipment (PPE): Your second line of defense. This equipment is essential to protect you from contact with the chemical.

  • Safe Work Practices and Hygiene: Your constant safeguard. These are the procedures you follow to prevent contamination and exposure.

Personal Protective Equipment (PPE): A Detailed Breakdown

A comprehensive suite of PPE is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. A full-face shield should be worn over goggles when there is a risk of splashing.[4][5]Protects the eyes from dust particles and splashes, which can cause serious irritation.[2][3][6]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber) are required.[4][5] Inspect gloves for any damage before use and change them immediately if contaminated.Prevents skin contact, which is a primary route of exposure and can cause irritation.[2][6]
Body Protection A flame-resistant lab coat, fully buttoned, is mandatory.[7] For larger quantities or when splashing is possible, a chemical-resistant apron should be worn over the lab coat.Protects the skin on your body from accidental spills and contact.
Respiratory Protection For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates) should be used.[4][5]Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[1][2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Work in a certified chemical fume hood. prep_eyewash Ensure eyewash and safety shower are accessible. prep_fume_hood->prep_eyewash prep_ppe Don all required PPE. prep_eyewash->prep_ppe handling_weigh Weigh the solid carefully to avoid generating dust. prep_ppe->handling_weigh handling_transfer Use a spatula for transfers. handling_weigh->handling_transfer handling_dissolve Add solid to solvent slowly. handling_transfer->handling_dissolve post_clean Decontaminate the work area. handling_dissolve->post_clean post_ppe Remove PPE correctly. post_clean->post_ppe post_wash Wash hands thoroughly. post_ppe->post_wash

Caption: A logical workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[4][8]

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]

    • Before handling the chemical, put on all required PPE as detailed in the table above.

  • Handling:

    • When weighing and transferring the solid, do so carefully to avoid creating dust.[7] Use a spatula for transfers.

    • Keep the container tightly closed when not in use.[7][9]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly clean and decontaminate the work area after use.

    • Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.

    • Wash your hands thoroughly with soap and water after handling, even if you were wearing gloves.[7]

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.

Spill Response Flowchart

spill Spill Occurs evacuate Evacuate non-essential personnel. spill->evacuate ventilate Ensure good ventilation (if safe). evacuate->ventilate contain Contain the spill with inert absorbent material. ventilate->contain cleanup Carefully collect and place in a labeled hazardous waste container. contain->cleanup decontaminate Decontaminate the spill area. cleanup->decontaminate report Report the spill to safety personnel. decontaminate->report

Caption: A clear, step-by-step protocol for responding to a chemical spill.

For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4] Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[10] Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[4][11]

Waste Management Principles:

  • Segregation: Keep boronic acid waste separate from other chemical waste streams to prevent potentially dangerous reactions.[11] Never mix with strong oxidizing agents or strong acids.[9][11]

  • Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name.[11]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[11]

Disposal of Empty Containers:

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[11]

  • Final Disposal: After the rinsed container is completely dry, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[11]

For small amounts of pure boric acid (a related but simpler compound), some local regulations may permit disposal down the drain with copious amounts of water after neutralization with a mild base like sodium bicarbonate.[10][12][13] However, this is generally not recommended for substituted arylboronic acids without explicit approval from your EHS office.[12] Always consult your local and institutional regulations for proper disposal procedures.[10]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Remove the individual to fresh air. If they feel unwell, seek medical attention.[9][14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][14] Remove contaminated clothing and wash it before reuse.[2][9] If skin irritation occurs, seek medical advice.[2][9]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][9] Remove contact lenses if present and easy to do. Continue rinsing.[2][9] If eye irritation persists, seek medical attention.[2][9]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if the person feels unwell.[9][14]

Always have the Safety Data Sheet (if available for a similar compound) on hand when seeking medical attention.

References

  • Personal protective equipment for handling Borinic acid, methyl ester - Benchchem. (n.d.).
  • How To Safely Dispose of Boric Acid - Lab Alley. (n.d.).
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid - Benchchem. (n.d.).
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (n.d.).
  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]

  • Boric acid - #1 Science Forum For Lab Technicians - Chemtalk. (2022, April 29).
  • Personal protective equipment for handling (4-(Butylsulfinyl)phenyl)boronic acid - Benchchem. (n.d.).
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. (n.d.).
  • 2-Fluoro-5-methylphenylboronic Acid (contains varying amounts of Anhydride) Safety Data Sheet - TCI AMERICA. (2018, July 6).
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
  • 3-Methoxy-4-(methoxycarbonyl)benzeneboronic acid Safety Data Sheet - Synquest Labs. (n.d.).
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
  • (2-Formylphenyl)boronic acid Safety Data Sheet - Sigma-Aldrich. (2024, September 8).
  • 4-Methylphenylboronic Acid (contains varying amounts of Anhydride) Safety Data Sheet - TCI Chemicals. (n.d.).
  • 3-Methoxyphenylboronic acid Safety Data Sheet - Fisher Scientific. (2021, December 25).
  • 3-FORMYL-5-METHYLPHENYLBORONIC ACID Safety Data Sheet - Biosynth. (2020, December 15).
  • 4-Methoxy-2-methylphenylboronic Acid (contains varying amounts of Anhydride) Safety Data Sheet - TCI Chemicals. (n.d.).
  • 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) Safety Data Sheet - TCI Chemicals. (2025, May 28).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.